Cdk8-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20F3N3O |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H20F3N3O/c1-15-5-7-20(13-21(15)24(25,26)27)30-22(31)8-6-16-3-2-4-17(11-16)19-12-18-9-10-28-23(18)29-14-19/h2-5,7,9-14H,6,8H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
MCCKGEPZYYKAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)C3=CN=C4C(=C3)C=CN4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CDK8/19 Inhibitor: Senexin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key transcriptional regulators implicated in a variety of malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of Senexin B, a potent and selective dual inhibitor of CDK8 and CDK19. Detailed herein are its chemical structure, a plausible synthesis pathway, quantitative biological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. This document serves as a valuable resource for researchers investigating CDK8/19 biology and those involved in the development of novel anti-cancer therapeutics.
Chemical Structure and Properties
Senexin B is a quinazoline-based small molecule inhibitor. Its chemical structure and key properties are detailed below.
-
IUPAC Name: 4-((2-(6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl)ethyl)amino)quinazoline-6-carbonitrile
-
CAS Number: 1449228-40-3
-
Molecular Formula: C₂₇H₂₆N₆O
-
Molecular Weight: 450.55 g/mol
Synthesis Pathway
Caption: Plausible synthetic pathway for Senexin B.
Quantitative Biological Data
Senexin B has been characterized as a potent and selective inhibitor of CDK8 and CDK19. The following table summarizes its key quantitative data.
| Target | Assay Type | Value | Reference |
| CDK8 | Binding Affinity (Kd) | 140 nM | [1] |
| CDK19 | Binding Affinity (Kd) | 80 nM | [1] |
| CDK8 | Enzymatic Inhibition (IC₅₀) | 24 - 50 nM | [2] |
| Various Kinases | Kinome Scan (Selectivity) | High selectivity for CDK8/19 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Senexin B.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Senexin B against CDK8.
Materials:
-
Recombinant human CDK8/CycC enzyme complex
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
Senexin B (various concentrations)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of Senexin B in kinase buffer.
-
In a 384-well plate, add the CDK8/CycC enzyme to each well.
-
Add the Senexin B dilutions to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
Plot the luminescence signal against the logarithm of the Senexin B concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based NF-κB Reporter Assay
Objective: To assess the functional inhibition of CDK8-mediated transcription by measuring the activity of an NF-κB-dependent luciferase reporter.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.
-
Senexin B (various concentrations).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of Senexin B for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate the cells for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a control (e.g., cells treated with TNF-α and vehicle) and plot the percentage of inhibition against the Senexin B concentration to determine the IC₅₀.
Western Blot for STAT1 Phosphorylation
Objective: To determine the effect of Senexin B on the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.
Materials:
-
Cancer cell line known to have active STAT1 signaling (e.g., HCT116).
-
Complete growth medium.
-
Senexin B.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture the cells to 70-80% confluency in petri dishes.
-
Treat the cells with various concentrations of Senexin B for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody to confirm equal loading.
Signaling Pathways and Experimental Workflows
CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription in response to various signaling pathways. Senexin B, by inhibiting CDK8, can modulate these pathways.
STAT Signaling Pathway
CDK8 is known to phosphorylate STAT1 at Serine 727, which is important for its transcriptional activity. Inhibition of CDK8 by Senexin B is expected to reduce this phosphorylation event.
References
An In-depth Technical Guide on the Mechanism of Action of CDK8 Inhibition on the Mediator Complex
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the mechanism of action of Cyclin-Dependent Kinase 8 (CDK8) inhibitors on the Mediator complex, a crucial regulator of gene transcription. Due to the lack of specific public data for a compound named "Cdk8-IN-9," this document will focus on a well-characterized and highly selective CDK8 inhibitor, Cortistatin A , as a representative molecule to elucidate the core mechanisms of CDK8 inhibition.
Introduction to the Mediator Complex and the Role of CDK8
The Mediator complex is a large, multi-protein assembly that acts as a transcriptional co-regulator in all eukaryotes.[1] It functions as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby integrating and transducing regulatory signals to control gene expression.[1][2]
The Mediator complex is structurally organized into four main modules: the Head, Middle, Tail, and a dissociable Kinase Module.[1][3] The Kinase Module is composed of CDK8 (or its paralog CDK19), Cyclin C (CycC), MED12, and MED13.[3] The association of the Kinase Module with the core Mediator complex is reversible and plays a pivotal role in modulating Mediator's function.[3]
CDK8 has been identified as both a positive and negative regulator of transcription. Its kinase activity targets various substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA Pol II.[4] Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5]
Cortistatin A: A Potent and Selective CDK8 Inhibitor
Cortistatin A is a natural product derived from the marine sponge Corticium simplex.[6] It is a highly potent and selective ATP-competitive inhibitor of CDK8 and its closely related paralog, CDK19.[6][7][8] Its high selectivity makes it an excellent tool for elucidating the specific functions of the Mediator Kinase Module.[7][8]
Quantitative Data for Cortistatin A
The following table summarizes key quantitative metrics for Cortistatin A's interaction with CDK8.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK8) | 12 nM | In vitro kinase assay | [9] |
| IC50 (CDK8) | 15 nM | In vitro kinase assay | [6] |
| Kd (CDK8-CycC) | 195 pM | In vitro binding assay | [7] |
| Cellular IC50 (STAT1 S727 phosphorylation) | < 10 nM | MOLM-14 cells | [9] |
| Cellular IC50 (Smad2 T220/Smad3 T179 phosphorylation) | < 100 nM | MOLM-14 cells | [9] |
Mechanism of Action of CDK8 Inhibition
Inhibition of CDK8 by molecules like Cortistatin A impacts the Mediator complex and transcriptional regulation through several key mechanisms:
-
Allosteric Regulation of Mediator-Pol II Interaction: The binding of the CDK8 Kinase Module to the core Mediator complex can sterically hinder the interaction of Mediator with RNA Polymerase II.[10] This inhibitory effect is largely independent of CDK8's kinase activity.[10] The presence of the Kinase Module can lock the Mediator complex in a conformation that is not conducive to Pol II binding, thereby repressing transcription initiation and re-initiation.[10] While an inhibitor like Cortistatin A directly targets the kinase activity, the structural presence of the inhibitor-bound (and inactive) Kinase Module can still influence Mediator conformation.
-
Modulation of Transcription Factor Activity: CDK8 can directly phosphorylate a variety of transcription factors, thereby altering their stability and activity. Inhibition of CDK8 can, therefore, lead to changes in the expression of genes regulated by these factors. For example, CDK8 is known to phosphorylate STAT1, and treatment with Cortistatin A leads to a dose-dependent decrease in STAT1 S727 phosphorylation.[9]
-
Impact on Super-Enhancer-Driven Transcription: In certain cellular contexts, such as Acute Myeloid Leukemia (AML), CDK8 has been shown to negatively regulate the expression of genes associated with super-enhancers.[9] Inhibition of CDK8 with Cortistatin A can lead to a selective and disproportionate upregulation of these super-enhancer-associated genes, which can contribute to anti-leukemic effects.[8]
Signaling Pathway Visualization
The following diagram illustrates the central role of the CDK8-Mediator complex in integrating signals from transcription factors to regulate RNA Polymerase II activity.
Experimental Protocols
Detailed methodologies are crucial for studying the mechanism of CDK8 inhibitors. Below are outlines for key experimental protocols.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on CDK8 kinase activity.
Objective: To measure the IC50 value of a CDK8 inhibitor.
Materials:
-
Recombinant human CDK8/CycC complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
Substrate (e.g., a peptide substrate like CDK Substrate Peptide 2, or a protein substrate like GST-CTD)[9][12]
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)
-
Test inhibitor (e.g., Cortistatin A) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (for luminescent readout) or phosphocellulose paper/scintillation counter (for radioactive readout)
Procedure (Luminescent Assay):
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate peptide.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the diluted CDK8/CycC enzyme to each well (except for "blank" controls).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate the interaction between CDK8 and the core Mediator complex and how this might be affected by an inhibitor.
Objective: To determine if CDK8 inhibition affects the association of the Kinase Module with the core Mediator.
Materials:
-
Cultured cells (e.g., HCT116)
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)[13]
-
Antibody against a Kinase Module component (e.g., anti-CDK8) or a core Mediator subunit (e.g., anti-MED1)
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer, but may have lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
Procedure:
-
Treat cells with the CDK8 inhibitor or DMSO vehicle for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CDK8) to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against other Mediator subunits (e.g., MED1, MED12, Cyclin C) to check for co-precipitation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide occupancy of CDK8 and to see how its inhibition affects the binding of transcription factors to DNA.
Objective: To map the genomic locations of CDK8 and assess changes in transcription factor binding upon CDK8 inhibition.
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP-grade antibody against CDK8 or a transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cross-link proteins to DNA in live cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin into small fragments (typically 200-600 bp) by sonication.
-
Perform immunoprecipitation as described in the Co-IP protocol, using an antibody against the protein of interest (e.g., CDK8). An IgG control is essential.
-
After washing, elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the library and analyze the data to identify genomic regions enriched for the protein of interest. Compare results from inhibitor-treated and control cells.
Conclusion
Inhibitors of CDK8, such as Cortistatin A, provide a powerful means to dissect the role of the Mediator Kinase Module in transcriptional regulation. The mechanism of action is multifaceted, involving the direct inhibition of CDK8's catalytic activity, which in turn affects the phosphorylation status and activity of numerous transcription factors. Furthermore, the association of the (inhibitor-bound) Kinase Module with the core Mediator complex can allosterically regulate the interaction with RNA Polymerase II, providing another layer of transcriptional control. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of CDK8 inhibitors and to further unravel the complex biology of the Mediator complex.
References
- 1. Article [2.mol.bio.msu.ru]
- 2. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A kinase subunit of the human mediator complex, CDK8, positively regulates transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human CDK8 subcomplex is a molecular switch that controls Mediator coactivator function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Rise of Selective CDK8/19 Inhibitors: A Technical Guide to Discovery and Development
For Immediate Release
In the intricate landscape of oncological research, the selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising therapeutic strategy. These kinases, integral components of the Mediator complex, are crucial regulators of gene transcription and have been implicated in the progression of various cancers, including colorectal, breast, and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the discovery, development, and experimental validation of selective CDK8/19 inhibitors, tailored for researchers, scientists, and drug development professionals.
Core Principles of CDK8/19 Inhibition
CDK8 and CDK19 are involved in transcriptional regulation through their association with the Mediator complex, which links transcription factors to RNA polymerase II.[3] Dysregulation of CDK8/19 activity can lead to aberrant gene expression, promoting cancer cell proliferation and survival.[2] Selective inhibitors of CDK8/19 aim to normalize these transcriptional programs, thereby halting tumor growth and potentially overcoming drug resistance.[4][5] A key pharmacodynamic biomarker for assessing the activity of these inhibitors is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), a direct substrate of CDK8/19.[6][7][8]
Key Selective CDK8/19 Inhibitors in Development
The quest for potent and selective CDK8/19 inhibitors has yielded several promising small molecules. Early efforts included the natural product Cortistatin A and the multi-kinase inhibitor Sorafenib.[9] More recent and selective compounds have been developed through various strategies, including high-throughput screening and structure-based drug design, such as hybridization approaches.[1][10] Below is a summary of key selective CDK8/19 inhibitors:
| Compound | Discovery/Development Strategy | CDK8 IC50/Kd | CDK19 IC50/Kd | Key Characteristics | Reference |
| CCT251921 | Optimization of a hit from a cell-based WNT signaling screen. | 2.3 nM (IC50) | Not explicitly stated, but has equipotent affinity for CDK19. | Orally bioavailable, demonstrates in vivo activity in colorectal cancer xenografts.[8][9][11][12] | [8][9][11][12] |
| MSC2530818 | High-throughput screening followed by structure-based optimization. | 2.6 nM (IC50), 4 nM (affinity) | 4 nM (affinity) | Excellent kinase selectivity and oral bioavailability; showed tumor growth inhibition in a colorectal carcinoma xenograft model.[4][6][7][13] | [4][6][7][13] |
| JH-XVI-178 | Hybridization of CCT251921 and MSC2530818. | 1 nM (IC50) | Not explicitly stated | Overcame rapid metabolism observed in initial compounds; potent and selective with moderate oral pharmacokinetic properties.[1][10][14] | [1][10][14] |
| RVU120 (SEL120) | Developed by Ryvu Therapeutics. | Not explicitly stated | Not explicitly stated | First-in-class, orally bioavailable inhibitor with a favorable safety profile; currently in Phase I/II clinical trials for solid tumors and hematologic malignancies.[3][9][15][16] | [3][9][15][16] |
| Senexin B (BCD-115) | Optimized derivative of Senexin A. | 140 nM (Kd), 24-50 nM (IC50) | 80 nM (Kd) | Highly water-soluble and bioavailable; has shown efficacy in breast cancer models and has entered clinical trials.[1][2][17] | [1][2][17] |
| SNX631 | A potent CDK8/19 inhibitor. | Not explicitly stated | Not explicitly stated | Used in preclinical studies to demonstrate synergy with HER2-targeting drugs in breast cancer models.[5][18] | [5][18] |
| TSN084 | Under investigation in Phase I clinical trials. | Not explicitly stated | Not explicitly stated | Being evaluated in patients with advanced malignant tumors. | |
| P162-0948 | Identified through structure-based virtual screening. | 50.4 nM (IC50) | Not explicitly stated | Showed selectivity for CDK8 in a panel of 60 kinases and reduced cell migration in lung cancer cells.[19][20] | [19][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the CDK8/19 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful development of selective CDK8/19 inhibitors. The following sections outline the methodologies for key assays.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to the kinase, providing a measure of the inhibitor's affinity.
Materials:
-
CDK8/cyclin C enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compounds (serially diluted)
-
Kinase Buffer
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X mixture of CDK8/cyclin C and the Eu-anti-Tag antibody in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
Add 5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Calculate IC50 values from the resulting dose-response curves.
Cellular Phospho-STAT1 (Ser727) Western Blot Assay
This assay quantifies the inhibition of CDK8/19 kinase activity in a cellular context by measuring the phosphorylation of its downstream target, STAT1.
Materials:
-
Cancer cell line (e.g., SW620, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities to determine the extent of STAT1 phosphorylation inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the impact of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21][22][23][24]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the CDK8/19 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line (e.g., SW620)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once or twice daily).
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Future Directions
The field of selective CDK8/19 inhibitor development is rapidly advancing, with several compounds now in clinical trials.[9][15][16] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to these therapies.[15] Combination strategies, such as pairing CDK8/19 inhibitors with other targeted agents or immunotherapies, are also being explored to enhance anti-tumor activity and overcome resistance.[4][5] The continued development of potent and selective CDK8/19 inhibitors holds significant promise for the future of cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ryvu.com [ryvu.com]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
Cdk8-IN-9 binding affinity and kinase selectivity profile
An in-depth search has not yielded specific information for a compound designated "Cdk8-IN-9." It is possible that this is an internal or less common designation for a known CDK8 inhibitor. This guide, therefore, provides a comprehensive overview of the binding affinity and kinase selectivity profiles of well-characterized CDK8 inhibitors as a proxy, along with the detailed methodologies used to generate this data. This information serves as a template for the type of data and analysis crucial for the evaluation of any novel CDK8 inhibitor.
Core Concepts in CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as part of the Mediator complex.[1][2][3] Its role in various signaling pathways, including Wnt/β-catenin, Notch, and p53, has implicated it as a target in several diseases, particularly cancer.[2][3] The development of potent and selective CDK8 inhibitors is therefore of significant interest in drug discovery. A critical aspect of characterizing these inhibitors is determining their binding affinity to CDK8 and their selectivity profile against other kinases.
Binding Affinity of CDK8 Inhibitors
The binding affinity of an inhibitor for its target kinase is a primary determinant of its potency. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitor constant (Ki). The following table summarizes the binding affinities of several known CDK8 inhibitors.
| Compound | Target | Assay Type | Affinity Metric | Value (nM) |
| CCT251545 | CDK8 | Biochemical | IC50 | <10 |
| CCT251545 | CDK19 | Biochemical | IC50 | <10 |
| BI-1347 | CDK8 | Kinase Assay | IC50 | 1.4 |
| Compound 2 | CDK8 | Kinase Assay | IC50 | 1.8 |
| Cortistatin A | CDK8 | In vitro | IC50 | 12 |
| Senexin B | CDK8 | Biochemical | IC50 | 29 |
| MSC2530818 | CDK8 | Biochemical | IC50 | 3.3 |
| 5d | CDK8 | In vitro | IC50 | 716 |
Kinase Selectivity Profile
High selectivity is a crucial attribute for a chemical probe or a therapeutic candidate as it minimizes off-target effects. The selectivity of CDK8 inhibitors is typically assessed by screening them against a broad panel of kinases.
| Compound | Number of Kinases Screened | Selectivity Notes |
| CCT251545 | 291 | >100-fold selectivity for CDK8/19 over other kinases. Weak inhibition of GSK3α and GSK3β observed.[1] |
| BI-1347 | 326 | Exquisite selectivity for CDK8/19. No inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Only one additional kinase inhibited at IC50 < 1.0 µmol/L.[4] |
| Cortistatin A | 387 | Complete selectivity against the kinases tested.[2] |
Experimental Protocols
The determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays.
Biochemical Kinase Assay (for IC50 determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK8.
-
Reagents and Materials:
-
Recombinant human CDK8/Cyclin C complex.
-
Kinase buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT).[5]
-
Substrate (e.g., a peptide or protein substrate like GST-STAT1 TAD).[5]
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).[5]
-
Test compound (this compound or other inhibitors) at various concentrations.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ for luminescence).[3]
-
-
Procedure:
-
The CDK8/Cyclin C enzyme is incubated with the test compound at varying concentrations in the kinase buffer for a defined period (e.g., 60 minutes at 30°C).[5]
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done by measuring radioactivity or luminescence, depending on the assay format.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a suitable model using software like GraphPad Prism.
-
Reporter Displacement Assay (for Binding Kinetics)
This method is used to determine the binding kinetics (kon and koff) and affinity (Kd) of a compound.
-
Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that binds to the ATP site of CDK8.[1]
-
Procedure:
-
The CDK8/Cyclin C complex is pre-incubated with the reporter probe, resulting in a high fluorescence signal.
-
The test compound is added, which competes with the probe for binding to the kinase.
-
The displacement of the probe by the compound leads to a decrease in the fluorescence signal, which is monitored over time.
-
The rates of association (kon) and dissociation (koff) are calculated from the kinetic data, and the dissociation constant (Kd) is determined as koff/kon.
-
Cell-Based Assays
Cellular assays are essential to confirm that the biochemical activity of an inhibitor translates to a functional effect in a biological context.
-
STAT1 Phosphorylation Assay:
-
CDK8 is known to phosphorylate STAT1 at serine 727 (S727).[4]
-
Cells are treated with the CDK8 inhibitor for a specific duration.
-
Cells are then stimulated with an agent like interferon-beta (IFNβ) to induce STAT1 phosphorylation.[4]
-
Cell lysates are prepared, and the levels of phosphorylated STAT1 (pSTAT1 S727) and total STAT1 are measured by Western blotting or ELISA.
-
A reduction in the pSTAT1/total STAT1 ratio indicates cellular target engagement by the inhibitor.
-
-
TCF-Dependent Reporter Assay:
-
CDK8 can regulate Wnt/β-catenin signaling, which involves the transcription factor TCF.
-
A cell line containing a TCF-responsive reporter gene (e.g., luciferase) is used.
-
Cells are treated with the CDK8 inhibitor.
-
The activity of the reporter gene is measured to assess the impact of the inhibitor on the Wnt signaling pathway.[1]
-
Visualizations
The following diagrams illustrate key concepts related to CDK8 inhibition.
Caption: Simplified CDK8 signaling pathway and point of inhibition.
Caption: General workflow for a biochemical kinase assay.
Caption: Conceptual diagram of kinase selectivity.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay Protocol for Cdk8-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro kinase assay protocol for Cdk8-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8). This document outlines the core methodologies, presents quantitative data, and illustrates key signaling pathways and experimental workflows.
Introduction to Cdk8 and this compound
Cyclin-Dependent Kinase 8 (Cdk8) is a component of the Mediator complex, a crucial transcriptional co-regulator.[1][2] As part of the Cdk8 module within the Mediator complex, Cdk8 plays a significant role in regulating gene expression by phosphorylating transcription factors and components of the RNA polymerase II machinery.[1][3] Dysregulation of Cdk8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4][5]
This compound is a potent, type II inhibitor of Cdk8 with a reported IC50 value of 48.6 nM.[6] It has been shown to inhibit tumor growth in colorectal cancer models by suppressing the WNT/β-catenin signaling pathway.[6] This guide details the in vitro kinase assay protocols to characterize the inhibitory activity of this compound against Cdk8.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 48.6 nM | [6] |
| Target | Cdk8 | [6] |
| Inhibitor Type | Type II | [6] |
Experimental Protocols: In Vitro Kinase Assays
Several assay formats can be employed to measure the in vitro kinase activity of Cdk8 and the inhibitory potential of this compound. The choice of assay depends on the available equipment, desired throughput, and the specific research question.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[7]
Materials:
-
Recombinant human Cdk8/Cyclin C complex
-
CDK Substrate Peptide (e.g., a peptide derived from a known Cdk8 substrate like STAT1 or a generic substrate)[7]
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[4][7]
-
Prepare a solution of Cdk8/Cyclin C in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution of the CDK substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for Cdk8 if determining IC50 values.
-
-
Assay Setup:
-
Add 5 µL of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of the Cdk8/Cyclin C enzyme solution to all wells except the "no enzyme" negative control wells.
-
Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.[7]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay
This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
Materials:
-
Recombinant human Cdk8/Cyclin C complex
-
Substrate (e.g., recombinant STAT1, SIRT1, or a generic substrate like Myelin Basic Protein)[8][9]
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Prepare the reaction mixture in a microcentrifuge tube containing Kinase Assay Buffer, Cdk8/Cyclin C, substrate, and this compound at various concentrations (or DMSO for control).
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
-
Stop Reaction and Detect Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 as described for the luminescence assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Cdk8 signaling pathway and the experimental workflow for the in vitro kinase assay.
Caption: Cdk8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a luminescence-based in vitro kinase assay.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8 (G398) Antibody (#4101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk8-IN-9 on Transcription Factor Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex. Their kinase activity influences the phosphorylation state and subsequent function of numerous transcription factors, thereby controlling diverse cellular processes, including cell cycle progression, differentiation, and oncogenesis. Cdk8-IN-9 and its close analog, CCT251545, are potent and highly selective inhibitors of CDK8 and CDK19, making them invaluable chemical probes for elucidating the roles of these kinases in health and disease. This technical guide provides an in-depth overview of the effects of this compound on transcription factor phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Effects of CDK8/19 Inhibition
The following tables summarize the quantitative data on the effects of CDK8/19 inhibitors on various transcription factors and associated pathways. It is important to note that much of the detailed public data comes from studies using CCT251545 and Cortistatin A, which are potent and selective CDK8/19 inhibitors with similar mechanisms of action to this compound.
| Target Pathway/Transcription Factor | Inhibitor | Assay Type | Cell Line/System | IC50 / Effect | Reference |
| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | 7dF3 | 5 nM | [1] |
| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | LS174T | 23 ± 11 nM | [2] |
| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | SW480 | 190 ± 30 nM | [2] |
| STAT1 (pS727) | CCT251545 | Western Blot / In-Cell Assay | - | Confirmed Biomarker | [2][3] |
| STAT1 (pS727) | Cortistatin A | Western Blot | HCT116 (IFN-γ stimulated) | Inhibition at low nM | [4] |
| STAT1 (pS727) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |
| STAT3 (pS727) | Cortistatin A | Phosphoproteomics | HCT116 | Potential target | [5] |
| SMAD2 (pT220) | CDK8/9 Kinase | In vitro kinase assay | - | Direct phosphorylation | [6] |
| SMAD3 (pT179, pS208, pS213) | CDK8/9 Kinase | In vitro kinase assay | - | Direct phosphorylation | [6] |
| RUNX1 (pS48) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |
| ETV1 (pS162) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |
Table 1: Quantitative effects of CDK8/19 inhibitors on transcription factor phosphorylation and signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CDK8 and a general workflow for assessing the impact of this compound on transcription factor phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT251545 | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephosphorylation of the linker regions of Smad1 and Smad2/3 by small C-terminal domain phosphatases has distinct outcomes for bone morphogenetic protein and transforming growth factor-beta pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Mediator Kinase Substrates in Human Cells using Cortistatin A and Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of CDK8 and CDK19 in Cancer Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19, have emerged as critical regulators of gene expression and signaling pathways implicated in the pathogenesis of numerous cancers. As components of the Mediator complex, they function as molecular switches that can either activate or repress transcription, influencing a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of CDK8 and CDK19 has been linked to various malignancies, including colorectal, breast, prostate, and hematological cancers. This technical guide provides a comprehensive overview of the current understanding of CDK8 and CDK19 in cancer, detailing their roles in key signaling pathways, summarizing quantitative data on their activity, and outlining experimental protocols for their study. The development of selective small-molecule inhibitors targeting CDK8 and CDK19 has shown promise in preclinical and early clinical settings, highlighting their potential as therapeutic targets.
Introduction to CDK8 and CDK19
CDK8 and CDK19 are serine/threonine kinases that, along with Cyclin C (CCNC), MED12, and MED13, form the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of transcription.[3][4] The association of the CDK module with the core Mediator is reversible and can lead to either transcriptional activation or repression depending on the cellular context and the specific target genes.[1][4] While CDK8 and CDK19 share a high degree of sequence homology, particularly within their kinase domains, they can have both redundant and distinct functions in gene regulation and cancer development.[5][6]
Role in Cancer Pathogenesis
The aberrant activity of CDK8 and CDK19 has been implicated in the development and progression of a wide range of cancers. Their oncogenic roles are multifaceted, involving the modulation of key cancer-related signaling pathways, the regulation of transcription factors, and the control of the tumor microenvironment.
Key Signaling Pathways Modulated by CDK8/19
CDK8 and CDK19 are integral components of several signaling pathways that are frequently dysregulated in cancer.
-
Wnt/β-catenin Pathway: In colorectal cancer, CDK8 has been identified as an oncogene that is frequently amplified.[7][8] It functions by phosphorylating and activating β-catenin, a key effector of the Wnt signaling pathway, leading to the transcription of pro-proliferative and anti-apoptotic genes.[9]
-
STAT Signaling: CDK8 and CDK19 can phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5, at serine residues.[9] This phosphorylation can modulate the transcriptional activity of STATs in response to cytokine signaling, such as from interferon-gamma (IFN-γ), thereby influencing immune responses and tumor cell survival.[9][10]
-
NF-κB Signaling: CDK8 and CDK19 have been shown to regulate the activity of the NF-κB transcription factor family, which plays a crucial role in inflammation and cancer.[6][9] They can be recruited to the promoters of NF-κB target genes, influencing the expression of inflammatory cytokines and cell survival factors.[9]
-
TGF-β Signaling: CDK8 can mediate signals from the Transforming Growth Factor-beta (TGF-β) pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[2]
Caption: Overview of CDK8/19 involvement in major cancer signaling pathways.
Quantitative Data Summary
The expression and activity of CDK8 and CDK19 are frequently altered in various cancers. The following tables summarize key quantitative findings from the literature.
Table 1: CDK8/19 Expression in Different Cancer Types
| Cancer Type | CDK8 Expression | CDK19 Expression | Reference |
| Colorectal Cancer | Overexpressed/Amplified | Overexpressed | [7] |
| Breast Cancer | Overexpressed, correlates with poor survival | Overexpressed, correlates with poor survival | [11][12] |
| Prostate Cancer | Higher in aggressive subtypes | Higher levels than other cancers | [11][13] |
| Hepatocellular Carcinoma | Significantly overexpressed | Significantly overexpressed | [7] |
| Melanoma | Implicated in progression | - | [11] |
| Acute Myeloid Leukemia (AML) | Implicated in pathogenesis | Hematopoietic malignancies show dependency | [6][11] |
Table 2: Activity of CDK8/19 Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Effect | IC50 / GI50 | Reference |
| Senexin B | Breast Cancer Cells | Synergistic with HER2-targeted drugs | ~1 µM for kinase inhibition | [9][14][15] |
| RVU120 (SEL120) | Solid Tumors (Phase I/II) | Stable disease observed | - | [16][17] |
| Cortistatin A | AML Cells | Antitumor activity | Sub-nanomolar Kd for CDK8 | [18][19] |
| CCT251545 | Colorectal Cancer Xenografts | 70% reduction in tumor weight | Cell-based GI50 < 1 µM | [8] |
| BI-1347 | Neuroblastoma | Reduces ERK phosphorylation with MEK inhibitor | - | [9] |
| Compound 12 | In vivo mouse models | Robust PD and efficacy | - | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of CDK8 and CDK19 in cancer.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as a transcription factor regulated by CDK8/19.[21][22]
Protocol:
-
Cross-linking: Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.
Caption: Step-by-step workflow for a ChIP-seq experiment.
Dual-Luciferase Reporter Assay for Signaling Pathway Activity
This assay is used to quantify the activity of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) driven by a promoter containing response elements for that pathway.[23][24][25][26][27]
Protocol:
-
Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene under the control of a promoter with specific response elements (e.g., TCF/LEF for Wnt pathway). Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization.
-
Cell Transfection: Transfect the plasmids into the cells of interest using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., a Wnt ligand or a CDK8/19 inhibitor).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add Firefly Luciferase Assay Reagent to the cell lysate and measure the luminescence (firefly activity).
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the luminescence again (Renilla activity).
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
Caption: Workflow for a dual-luciferase reporter assay.
Kinome Profiling of CDK8/19 Inhibitors
Kinome profiling is essential to determine the selectivity of a small-molecule inhibitor against a large panel of kinases.[28]
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Kinase Panel: Use a commercially available kinase panel that includes a wide range of human kinases.
-
Kinase Activity Assay: Perform in vitro kinase activity assays for each kinase in the presence of the inhibitor. This is often done using radiometric (e.g., ³³P-ATP) or fluorescence-based methods.
-
Data Acquisition: Measure the kinase activity at each inhibitor concentration.
-
Data Analysis: Calculate the percent inhibition of each kinase at a given concentration or determine the IC50 value for each inhibited kinase. The results are often visualized as a kinome tree map to show the selectivity profile.
Therapeutic Targeting of CDK8/19
The development of small-molecule inhibitors targeting the kinase activity of CDK8 and CDK19 is a promising therapeutic strategy for various cancers.[17][20] Several inhibitors are currently in preclinical and clinical development.[16][17]
Mechanisms of Action of CDK8/19 Inhibitors:
-
Direct Inhibition of Kinase Activity: Most inhibitors are ATP-competitive and block the phosphorylation of CDK8/19 substrates.[17]
-
Modulation of Gene Expression: By inhibiting CDK8/19, these compounds can alter the expression of key oncogenes and tumor suppressor genes.[18]
-
Sensitization to Other Therapies: CDK8/19 inhibitors can enhance the efficacy of other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy.[9][15]
Challenges and Future Directions:
-
Selectivity: Achieving high selectivity for CDK8 and CDK19 over other CDKs and kinases is crucial to minimize off-target effects and toxicity.[29]
-
Biomarkers: Identifying predictive biomarkers to select patients who are most likely to respond to CDK8/19 inhibition is a key area of research.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to CDK8/19 inhibitors will be important for their long-term clinical success.
-
Combination Therapies: Exploring rational combination strategies with other anticancer drugs is a promising avenue for future clinical development.[9][10][15]
Conclusion
CDK8 and CDK19 are key players in the transcriptional and signaling networks that drive cancer pathogenesis. Their dysregulation in a multitude of cancers underscores their importance as therapeutic targets. The development of selective inhibitors has provided valuable tools to probe their function and has shown promising preclinical and early clinical activity. Further research into the complex roles of CDK8 and CDK19, the development of more potent and selective inhibitors, and the identification of predictive biomarkers will be critical to fully realize the therapeutic potential of targeting these kinases in cancer treatment.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 24. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. static.fishersci.eu [static.fishersci.eu]
- 26. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 28. researchgate.net [researchgate.net]
- 29. icr.ac.uk [icr.ac.uk]
The Role of CDK8/19 Chemical Probes in Unraveling Mediator Complex Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multi-protein assembly that acts as a central scaffold for the regulation of gene transcription in eukaryotes. It integrates signals from various pathways to modulate the activity of RNA polymerase II (Pol II), thereby controlling gene expression with precision. A key regulatory component of the Mediator complex is the CDK8 kinase module, which includes the cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19. The transient association of this module with the core Mediator complex can either positively or negatively regulate transcription, making it a critical node in cellular signaling and a compelling target for therapeutic intervention in diseases such as cancer.
This technical guide provides a comprehensive overview of the use of potent and selective chemical probes to investigate the function of the CDK8/19-Mediator complex. While the specific designation "Cdk8-IN-9" is not widely documented in publicly available literature, this guide will focus on well-characterized and widely used chemical probes for CDK8 and CDK19. We will delve into their biochemical and cellular activities, provide detailed experimental protocols for their application, and visualize the complex signaling pathways and experimental workflows involved.
Quantitative Data on CDK8/19 Chemical Probes
The development of highly potent and selective inhibitors for CDK8 and CDK19 has been instrumental in dissecting their roles in transcription and disease. Below is a summary of the key quantitative data for several prominent chemical probes.
| Chemical Probe | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Kinase Selectivity | Reference |
| CCT251545 | CDK8, CDK19 | 7 nM | 6 nM | >100-fold over 291 other kinases | [1] |
| BI-1347 | CDK8, CDK19 | 1.1 nM | Not specified | Highly selective over other CDKs | [2] |
| Cortistatin A | CDK8, CDK19 | 15 nM | High affinity | Exceptionally selective | [3] |
| Senexin A | CDK8, CDK19 | 280 nM | High affinity | Selective | [4] |
| JH-VIII-49 | CDK8, CDK19 | 16 nM | 8 nM | Highly selective against 468 kinases | [5] |
Signaling Pathways and Mechanisms of Action
The CDK8 module, composed of CDK8 (or CDK19), Cyclin C, MED12, and MED13, dynamically associates with the core Mediator complex to regulate transcription. CDK8 can influence gene expression through multiple mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, including STAT1, SMADs, and the Notch intracellular domain, thereby altering their stability and activity.
-
Regulation of RNA Polymerase II: The association of the CDK8 module with the Mediator complex can sterically hinder the interaction of RNA Polymerase II with the pre-initiation complex, leading to transcriptional repression.
-
Chromatin Modification: CDK8 activity has been linked to changes in chromatin architecture and the regulation of enhancer function.
The following diagram illustrates the central role of the CDK8/Mediator complex in integrating cellular signals to control gene transcription.
Caption: CDK8/Mediator signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of CDK8/19 chemical probes on Mediator function.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory activity of a chemical probe against CDK8/19 kinase activity.
Materials:
-
Recombinant active CDK8/Cyclin C and CDK19/Cyclin C enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1, or a generic kinase substrate like Myelin Basic Protein)
-
CDK8/19 chemical probe (e.g., CCT251545)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the chemical probe in DMSO.
-
In a 384-well plate, add the chemical probe dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a chemical probe with CDK8/19 in a cellular context.[5] The principle is that a ligand-bound protein is thermally more stable than its unbound form.
Materials:
-
Cancer cell line of interest (e.g., SW620 colorectal cancer cells)
-
Complete cell culture medium
-
CDK8/19 chemical probe
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and antibodies against CDK8 and a loading control (e.g., GAPDH)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the chemical probe or vehicle (DMSO) for a specific duration (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble CDK8 in each sample by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.
Western Blotting for Phospho-STAT1
This assay is used to measure the cellular activity of CDK8/19 inhibitors by assessing the phosphorylation of a known downstream substrate, STAT1, at Serine 727.
Materials:
-
Cancer cell line (e.g., Colo205)
-
Complete cell culture medium
-
CDK8/19 chemical probe
-
IFN-γ (optional, to stimulate STAT1 phosphorylation)
-
Lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control antibody.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the chemical probe for a defined period (e.g., 2-6 hours).
-
(Optional) Stimulate the cells with IFN-γ for the last 30 minutes of the inhibitor treatment.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effect of CDK8/19 inhibition on the association of the Mediator complex with specific genomic loci.
Materials:
-
Cell line of interest
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Lysis and sonication buffers
-
Sonicator
-
Antibodies for ChIP (e.g., anti-MED1, anti-CDK8) and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-sequencing (ChIP-seq).
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel CDK8/19 chemical probe.
Caption: Typical experimental workflow.
Conclusion
The study of the Mediator complex and its associated CDK8 kinase module is fundamental to our understanding of transcriptional regulation in health and disease. The development of potent and selective chemical probes has provided researchers with invaluable tools to dissect the intricate functions of CDK8 and CDK19. This guide has provided a comprehensive overview of the quantitative data, mechanisms of action, and detailed experimental protocols for utilizing these probes. By employing the methodologies outlined herein, researchers can continue to unravel the complexities of Mediator function and explore the therapeutic potential of targeting the CDK8/19 axis.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Impact of Cdk8 Inhibition on Super-Enhancer-Driven Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) has emerged as a critical regulator of gene expression, acting as a molecular switch within the Mediator complex. Its role in phosphorylating transcription factors and components of the transcriptional machinery places it at the nexus of numerous signaling pathways implicated in both normal development and disease, particularly cancer. A key area of interest is the influence of Cdk8 on super-enhancers (SEs), which are large clusters of regulatory elements that drive high-level expression of genes crucial for cell identity and oncogenesis. This technical guide provides an in-depth examination of the effects of Cdk8 inhibition, using the potent and selective inhibitor Cdk8-IN-9 as a representative tool, on super-enhancer-driven gene expression.
A note on the data presented: While this guide focuses on the conceptual impact of this compound, the specific quantitative data and experimental protocols cited are derived from studies on other well-characterized, potent, and selective Cdk8 inhibitors, such as Cortistatin A. This approach is necessitated by the limited availability of public data specifically for this compound at the time of this writing. The principles and observed effects are, however, considered to be broadly representative of selective Cdk8 inhibition.
Core Concepts: Cdk8, Super-Enhancers, and Transcriptional Regulation
Cdk8, along with its paralog Cdk19, is a subunit of the kinase module of the Mediator complex. This complex serves as a bridge between transcription factors and RNA polymerase II (Pol II), thereby integrating regulatory signals to control gene transcription.[1] Super-enhancers are characterized by a high density of transcription factor binding, active histone marks (e.g., H3K27ac), and Mediator occupancy.[2] They are critical for the expression of key lineage-specific and oncogenic transcription factors.
The interaction between Cdk8 and super-enhancers is complex. Cdk8 can be found enriched at super-enhancer regions, suggesting a direct role in their function.[1] Interestingly, the inhibition of Cdk8 does not lead to a universal downregulation of super-enhancer-driven genes. In certain cellular contexts, such as acute myeloid leukemia (AML), Cdk8 inhibition paradoxically leads to the upregulation of a subset of super-enhancer-associated genes, often those with tumor-suppressive or differentiation-promoting functions.[2] This suggests that Cdk8 can act as both a positive and negative regulator of transcription, depending on the specific gene and cellular context.
Quantitative Data on Cdk8 Inhibition
The following tables summarize quantitative data from studies on potent Cdk8 inhibitors, illustrating their biochemical potency and effects on gene expression.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdk8 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| Cortistatin A | Cdk8/Cdk19 | 12 | Potent and selective inhibitor of the Cdk8 module kinase activity. Does not significantly inhibit other transcriptional Cdks (Cdk7, Cdk9, Cdk12, Cdk13). |
| T-474 | Cdk8/Cdk19 | 1.6 / 1.9 | A potent and selective dual Cdk8/Cdk19 inhibitor. |
| T-418 | Cdk8/Cdk19 | 23 / 62 | A selective dual Cdk8/Cdk19 inhibitor. |
| E966-0530-45418 | Cdk8 | 129 | A novel, highly selective Cdk8 inhibitor. |
Table 2: Impact of Cdk8 Inhibition on Super-Enhancer-Associated Gene Expression in MOLM-14 (AML) Cells
| Gene Symbol | Function | Fold Change in Expression (Cortistatin A treatment) | Associated with Super-Enhancer |
| CEBPA | Transcription factor, myeloid differentiation | Upregulated | Yes |
| IRF8 | Transcription factor, hematopoietic differentiation | Upregulated | Yes |
| IRF1 | Transcription factor, tumor suppressor | Upregulated | Yes |
| ETV6 | Transcription factor, tumor suppressor | Upregulated | Yes |
| MYC | Oncogenic transcription factor | Upregulated | Yes |
Signaling Pathways Modulated by Cdk8 at Super-Enhancers
Cdk8 is implicated in several key signaling pathways that are often dysregulated in cancer. Its activity at super-enhancers can influence the transcriptional output of these pathways.
Wnt/β-catenin Signaling
Cdk8 is a known positive regulator of the Wnt/β-catenin pathway.[3][4] In colorectal cancer, for instance, Cdk8 is often amplified and acts as an oncogene by potentiating β-catenin-driven transcription. Inhibition of Cdk8 can therefore lead to the downregulation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway and the role of Cdk8.
TGF-β Signaling
Cdk8 can also modulate the TGF-β signaling pathway by phosphorylating SMAD transcription factors. This can either enhance or inhibit their transcriptional activity depending on the context.
Caption: TGF-β signaling pathway and its modulation by Cdk8.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to investigate the effects of Cdk8 inhibitors on super-enhancer-driven gene expression.
Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)
This protocol is for the immunoprecipitation of Cdk8 and histone marks associated with super-enhancers (e.g., H3K27ac).
Caption: Experimental workflow for ChIP-seq analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-14) at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., Cdk8, H3K27ac) overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunocomplexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks to identify regions of enrichment, and perform downstream analyses such as motif discovery and differential binding analysis between treated and control samples.
RNA-Sequencing (RNA-seq)
This protocol is for analyzing global changes in gene expression following Cdk8 inhibition.
Caption: Experimental workflow for RNA-seq analysis.
Detailed Steps:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Isolate total RNA using a suitable method (e.g., TRIzol or column-based kits).
-
mRNA Isolation: Enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly-A tails of mRNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated mRNA.
-
Library Preparation: Prepare a sequencing library by fragmenting the cDNA, adding sequencing adapters, and amplifying the library.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to a reference transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or downregulated upon Cdk8 inhibition.
In Vitro Cdk8 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on Cdk8 kinase activity.
Materials:
-
Recombinant Cdk8/Cyclin C complex
-
Kinase substrate (e.g., a peptide containing a Cdk8 phosphorylation site)
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
This compound or other test compounds
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Cdk8/Cyclin C, and the kinase substrate.
-
Inhibitor Addition: Add this compound at various concentrations (or a vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography or other methods.
-
Data Analysis: Quantify the amount of phosphorylated substrate at each inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The inhibition of Cdk8 has profound and context-dependent effects on super-enhancer-driven gene expression. While in some cancers, Cdk8 acts as an oncogene by promoting the expression of pro-proliferative genes, in others, its inhibition can lead to the therapeutic upregulation of tumor-suppressive and differentiation-associated genes. This dual functionality underscores the importance of understanding the specific cellular context when developing Cdk8 inhibitors as therapeutic agents.
Future research should focus on elucidating the precise molecular mechanisms that determine whether Cdk8 acts as a transcriptional activator or repressor at specific super-enhancers. The development of more specific this compound analogs and their characterization in a wider range of cellular models will be crucial for advancing our understanding of Cdk8 biology and its therapeutic potential. The integration of multi-omics data, including proteomics and metabolomics, with genomic data will provide a more comprehensive picture of the cellular response to Cdk8 inhibition. This will ultimately pave the way for the rational design of novel therapeutic strategies targeting the transcriptional machinery in cancer and other diseases.
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-9 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its close homolog CDK19, forms the kinase module of the Mediator complex.[1][2] The CDK8 module acts as a molecular switch, phosphorylating transcription factors and RNA Polymerase II to control the expression of genes involved in various signaling pathways.[3][4] In numerous cancers, including colorectal, breast, and prostate cancer, CDK8 is overexpressed and functions as an oncogene by driving pathways such as Wnt/β-catenin signaling.[1][2][5] Consequently, selective inhibition of CDK8 presents a promising therapeutic strategy.
Cdk8-IN-9 (also known as compound 22) is a potent and selective type II inhibitor of CDK8.[6] It has demonstrated anti-proliferative effects in cancer cell lines, primarily by targeting the Wnt/β-catenin pathway and inducing cell cycle arrest.[6] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting the kinase activity of CDK8. As a component of the Mediator complex, CDK8 phosphorylates various transcription factors. A key target in many cancers is the Wnt/β-catenin pathway, where CDK8 is known to promote β-catenin-dependent transcription.[3] By inhibiting CDK8, this compound suppresses the transcription of TCF/LEF target genes, leading to a halt in cell proliferation.[6] Studies show this inhibition manifests as a G2/M and S-phase arrest in the cell cycle.[6] Additionally, CDK8 is known to phosphorylate STAT1 at Ser727, a process that is robustly inhibited by CDK8 inhibitors and serves as a reliable pharmacodynamic marker of target engagement.[5][7]
Figure 1. this compound Mechanism in the Wnt/β-catenin Pathway.
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| CDK8 | 48.6[6] |
Table 2: this compound Anti-proliferative Activity (GI₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Incubation Time (h) |
| SW-480 | Colorectal Carcinoma | 2.1[6] | 48 |
| HT-29 | Colorectal Carcinoma | 4.3[6] | 48 |
| HCT-116 | Colorectal Carcinoma | 4.9[6] | 48 |
| CT-26 | Murine Colon Carcinoma | 4.0[6] | 48 |
| GES-1 | Human Gastric Epithelial | 61.5[6] | 48 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Ensure the compound is fully dissolved by vortexing and/or brief sonication. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
Protocol: Cell Culture and Treatment
-
Cell Seeding: Culture cancer cell lines (e.g., SW-480, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Figure 2. General Experimental Workflow for this compound Treatment.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Setup: Seed 3,000-10,000 cells per well in a 96-well plate and treat with a concentration gradient of this compound as described above. Include vehicle-only and media-only (blank) controls.
-
Incubation: Incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth).
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Setup: Seed cells in 6-well plates and treat with this compound (e.g., 0.5, 1, 2 µM) or vehicle for 24 hours.[6]
-
Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Western Blot Analysis
-
Setup: Treat cells in 6-well plates with this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Target Engagement: Phospho-STAT1 (Ser727), Total STAT1
-
Wnt Pathway: β-catenin, c-Myc
-
Loading Control: β-actin, GAPDH
-
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
Note: While this compound is reported to primarily cause cell cycle arrest, this assay is standard for characterizing the effects of anti-cancer compounds.
-
Setup and Harvest: Treat cells in 6-well plates and harvest both floating and adherent cells as described for cell cycle analysis.
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Figure 3. Logical Flow of this compound's Anti-Proliferative Effect.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis [mdpi.com]
Application Notes and Protocols for Cdk8-IN-9 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cdk8-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in in vitro cell culture experiments. The provided methodologies are designed to assist researchers in investigating the biological effects of this compound on cancer cell lines, particularly those with aberrant WNT/β-catenin signaling.
Introduction
This compound is a type II inhibitor of CDK8 with a reported IC50 of 48.6 nM[1]. As a component of the Mediator complex, CDK8 plays a crucial role in transcriptional regulation. Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, where it can act as an oncogene by modulating β-catenin activity[2][3]. This compound offers a valuable tool for studying the therapeutic potential of CDK8 inhibition. These notes detail its application in assessing cell viability, cell cycle progression, and target engagement within relevant signaling pathways.
Product Information
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 2850253-95-9 | N/A |
| Molecular Formula | C29H28N6O2 | N/A |
| Molecular Weight | 492.57 g/mol | N/A |
| Target | CDK8 | [1] |
| IC50 | 48.6 nM | [1] |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range of 0-100 µM)[1].
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2[1].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute in complete culture medium to final concentrations (e.g., 0.5, 1, and 2 µM)[1].
-
Treatment: Treat the cells with this compound or vehicle control (DMSO) for 24 hours[1].
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of WNT/β-catenin Signaling
This protocol is for assessing the impact of this compound on the WNT/β-catenin signaling pathway by measuring the protein levels of key components.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Inhibition of the WNT/β-catenin pathway by this compound.
Quantitative Data Summary
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Colorectal Cancer Cells | Cell Proliferation | 0-100 µM | 48 hours | Inhibition of cell proliferation | [1] |
| Colorectal Cancer Cells | Cell Cycle Analysis | 0.5, 1, 2 µM | 24 hours | G2/M and S-phase arrest | [1] |
| HCT116 (colorectal) | Cell Proliferation | Not Specified | Not Specified | Decreased proliferation upon CDK8 suppression | [4] |
| SW480 (colorectal) | Cell Proliferation | Not Specified | Not Specified | Decreased proliferation upon CDK8 suppression | [4] |
| COLO-205 (colorectal) | Cell Proliferation | Not Specified | Not Specified | Decreased proliferation upon CDK8 suppression | [4] |
| HT29 (colorectal) | Cell Proliferation | Not Specified | Not Specified | Decreased proliferation upon CDK8 suppression | [4] |
Discussion
The provided protocols offer a framework for investigating the in vitro effects of this compound. It is recommended to optimize cell seeding densities, compound concentrations, and incubation times for each specific cell line and experimental setup. The primary mechanism of action for this compound in colorectal cancer cells is the inhibition of the WNT/β-catenin signaling pathway[1]. This leads to a reduction in the transcription of target genes that drive cell proliferation, such as c-Myc and Cyclin D1. Consequently, treatment with this compound is expected to decrease cell viability and induce cell cycle arrest. Western blot analysis can be used to confirm the on-target effects by observing changes in the phosphorylation status or total protein levels of key pathway components.
Note: These protocols are intended as a guide. Researchers should consult relevant literature and perform preliminary experiments to establish optimal conditions for their specific assays.
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-9 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in oncology.[1][2] As a component of the Mediator complex, CDK8 modulates the expression of key genes involved in various signaling pathways critical for cancer cell proliferation and survival, including the Wnt/β-catenin and STAT signaling pathways.[3][4][5] Cdk8-IN-9 is a potent and specific inhibitor of CDK8, demonstrating anti-tumor activity in preclinical models.[6] These application notes provide a comprehensive overview of the administration and dosage of this compound in mouse models, along with detailed protocols for in vivo studies.
Data Presentation
In Vivo Efficacy of this compound
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Cancer Type | Key Findings | Reference |
| This compound | 20, 40, 80 mg/kg | Oral (p.o.) | Daily for 3 weeks | Balb/c mice with CT-26 xenografts | Colon Cancer | Significant reduction in tumor volume and inhibition of weight loss at 80 mg/kg. | [6] |
Pharmacokinetics of this compound in Mice
| Administration Route | Dosage | t1/2 (h) | Tmax (h) | Cmax (µg/L) | AUC0-∞ (µg/L·h) | CL (L/h/kg) | F (%) | Reference |
| Oral (p.o.) | 10 mg/kg | 4.35 | 4.00 | 1058.4 | 12056.2 | 0.83 | 64.3 | [6] |
| Intravenous (i.v.) | 5 mg/kg | 4.02 | 0.083 | 2401.3 | 9375.4 | 0.53 | - | [6] |
In Vivo Studies of Other Cdk8/19 Inhibitors
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Cancer Type | Key Findings | Reference |
| BI-1347 | 10 mg/kg | Oral (p.o.) | Daily | C57BL/6 mice with B16-F10-luc2 xenografts | Melanoma | Tumor growth inhibition of 94% on day 23. | [7] |
| T-474 | 5 mg/kg | Oral (p.o.) | Daily for 21 days | VCaP xenograft model | Prostate Cancer | Potent antitumor activity with significant reduction of STAT1 phosphorylation in tumors. | [8] |
| SNX631 | 500 ppm in diet or 250 ppm in diet + 5 mg/kg oral gavage | Oral | Daily | HCC1954 xenograft model | Breast Cancer | Suppressed in vivo tumor growth and potentiated the effects of lapatinib. | [9] |
Signaling Pathways and Experimental Workflows
Cdk8 Signaling Pathway in Cancer
Caption: Cdk8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For example, for a 10 mg/mL stock solution to dose mice at 80 mg/kg (assuming a 20g mouse and a dosing volume of 160 µL), you would need to prepare a sufficient volume for the entire study cohort.
-
Weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle (e.g., 0.5% CMC-Na) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes until a homogenous suspension is achieved.
-
Prepare the dosing solution fresh daily before administration to ensure stability and consistent dosing.
-
Store the this compound powder at the recommended temperature (typically room temperature) in a desiccator.[6]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor cells (e.g., CT-26 murine colon cancer cells)[6]
-
Immunocompromised or syngeneic mice (e.g., Balb/c)[6]
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Sterile syringes and oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Culture and harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice daily for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse every 2-3 days to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis:
-
Euthanize the mice at the end of the study or when tumors reach a predetermined maximum size.
-
Excise the tumors and record their final weight.
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
-
Protocol 3: Pharmacodynamic Analysis of STAT1 Phosphorylation
Materials:
-
Tumor tissue or spleen samples from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-total-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Collection and Lysis:
-
At a specified time point after the final dose (e.g., 6 hours), euthanize the mice and collect the tumor tissue or spleens.[7]
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 and loading control signals to determine the relative change in STAT1 phosphorylation upon this compound treatment.
-
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols: Cdk8-IN-9 in Combination with MEK Inhibitors for Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing peripheral nervous system, remains a clinical challenge, particularly in high-risk and relapsed cases.[1] A significant portion of these aggressive neuroblastomas harbor mutations that activate the RAS/MAPK signaling pathway, making it a key therapeutic target.[1][2] While MEK inhibitors, which target a central component of this pathway, have shown some efficacy, their use as single agents is often limited by the development of resistance.[2] This resistance is partly mediated by a compensatory transcriptional upregulation of pro-survival genes.[2][3]
Recent research has identified a novel combination therapy that effectively counteracts this resistance mechanism. By combining a MEK inhibitor with an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), such as the preclinical compound Cdk8-IN-9 (or the tool compound BI-1347), a synergistic anti-tumor effect can be achieved in RAS-mutant neuroblastoma.[2][3] CDK8, a component of the Mediator complex, is crucial for this adaptive transcriptional response.[3] Its inhibition prevents the upregulation of pro-growth genes induced by MEK inhibition, leading to enhanced efficacy of the combination therapy.[2][3]
These application notes provide a summary of the quantitative data supporting this combination strategy and detailed protocols for key experiments to evaluate the synergistic effects of CDK8 and MEK inhibitors in neuroblastoma models.
Data Presentation
The following tables summarize the in vitro efficacy of combining CDK8 inhibitors with MEK inhibitors in various RAS-mutant neuroblastoma cell lines.
Table 1: In Vitro Efficacy of CDK8 and MEK Inhibitor Combination in Neuroblastoma Cell Lines
| Cell Line | Genetic Background | CDK8 Inhibitor | MEK Inhibitor | Combination Effect | Synergy Score (Bliss) | Reference |
| SK-N-AS | NRAS Q61R | BI-1347 | Trametinib | Synergistic | 11.2 | [3] |
| KP-N-S19s | NRAS Q61R | BI-1347 | Trametinib | Synergistic | 10.8 | [3] |
| NB-Ebc1 | NRAS Q61K | BI-1347 | Trametinib | Synergistic | 12.5 | [3] |
Synergy was assessed over a 6x6 dose matrix. The reported Bliss score represents the excess inhibition over the predicted additive effect at the most synergistic dose combination.
Table 2: In Vivo Efficacy of Combined CDK8 and MEK Inhibition in a RAS-Mutant Neuroblastoma Xenograft Model
| Animal Model | Cell Line | Treatment Group | Tumor Growth Inhibition | Reference |
| Nude Mice | SK-N-AS (NRAS Q61R) | Vehicle | - | [1][3] |
| BI-1347 (CDK8i) | Modest | [3] | ||
| Selumetinib (MEKi) | Significant | [1][3] | ||
| BI-1347 + Selumetinib | Superior to single agents | [1][3] |
In the SK-N-AS xenograft model, the combination of BI-1347 and selumetinib resulted in a more pronounced and sustained tumor growth inhibition compared to either agent alone, demonstrating in vivo synergy.[1][3]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach for testing this combination therapy, the following diagrams are provided.
Caption: RAS/MAPK pathway and the mechanism of synergistic inhibition.
Caption: Experimental workflow for evaluating combination therapy.
Caption: Logical relationship of the synergistic effect.
Experimental Protocols
Cell Viability and Synergy Assay
This protocol is designed to assess the effect of CDK8 and MEK inhibitors, alone and in combination, on the viability of neuroblastoma cells and to quantify synergistic interactions.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, KP-N-S19s, NB-Ebc1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK8 inhibitor (e.g., this compound, BI-1347)
-
MEK inhibitor (e.g., Trametinib, Selumetinib)
-
DMSO (for drug vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[4][5][6]
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of the CDK8 inhibitor and MEK inhibitor in complete medium. A 6x6 dose matrix is recommended for synergy analysis, with concentrations spanning the IC50 of each drug.
-
Treatment: Add the single agents and combinations to the designated wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.[4]
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).[4][5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls to determine the percent viability.
-
Calculate synergy scores using a preferred model (e.g., Bliss independence, Loewe additivity) with appropriate software (e.g., SynergyFinder).[7]
-
Western Blotting for Pathway Modulation
This protocol is used to confirm that the inhibitors are hitting their targets and to assess the downstream effects on the MAPK and CDK8 signaling pathways.
Materials:
-
Treated cell lysates from neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-STAT1 (Ser727) (as a pharmacodynamic marker for CDK8 inhibition)
-
Total STAT1
-
Loading control (e.g., GAPDH, β-Actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat neuroblastoma cells with the inhibitors for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess changes in pathway activity.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the efficacy of the CDK8 and MEK inhibitor combination in a mouse xenograft model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)[8]
-
SK-N-AS neuroblastoma cells
-
Matrigel
-
CDK8 inhibitor (e.g., BI-1347) formulated for in vivo use
-
MEK inhibitor (e.g., Selumetinib) formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of SK-N-AS cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, CDK8i alone, MEKi alone, Combination).[8]
-
Treatment Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage). Dosing should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring:
-
Measure tumor volumes with calipers twice weekly using the formula: Volume = (length x width²) / 2.[9]
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between the combination group and the single-agent and vehicle groups.
-
Conclusion
The combination of a CDK8 inhibitor like this compound with a MEK inhibitor represents a promising therapeutic strategy for RAS-mutant neuroblastoma. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction, explore its mechanisms, and evaluate its potential for clinical translation. By preventing the transcriptional adaptation that limits the efficacy of MEK inhibitors, this combination therapy has the potential to overcome resistance and improve outcomes for patients with this challenging disease.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Troubleshooting & Optimization
Addressing Cdk8-IN-9 solubility and formulation for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility and formulation challenges with Cdk8-IN-9 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 of 48.6 nM.[1] It functions by targeting CDK8 to inhibit the activation of the WNT/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer.[1] By inhibiting this pathway, this compound can suppress the transcriptional activity of TCF/LEF, leading to an anti-proliferative effect.[1]
Q2: I am observing poor solubility of this compound in aqueous solutions. What is the recommended approach for preparing a formulation for in vivo studies?
A2: Like many kinase inhibitors, this compound has low aqueous solubility. For in vivo studies, it is necessary to use a suitable vehicle to create a stable suspension or solution. The choice of formulation will depend on the route of administration (e.g., oral gavage or injection). Several formulations have been successfully used for compounds with similar properties. It is recommended to start with a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na).
Q3: Can you provide specific formulation protocols for this compound for both oral and intravenous administration?
A3: Yes, based on established protocols for this compound and other poorly soluble compounds, here are some recommended starting formulations. It is crucial to test the stability and homogeneity of your final preparation.
Experimental Protocols: Formulation of this compound
Oral Administration Formulation
A common and effective method for oral gavage is to prepare a suspension of this compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na).
Protocol for 0.5% CMC-Na Suspension:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of carboxymethylcellulose sodium (CMC-Na).
-
In a suitable container, add the CMC-Na to 100 mL of deionized water.
-
Stir vigorously until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL suspension, you would need 100 mg of this compound.
-
Add the this compound powder to the desired volume of the 0.5% CMC-Na vehicle.
-
Vortex or sonicate the mixture until a homogenous suspension is achieved. Ensure the suspension is well-mixed immediately before each administration to the animal.
-
Intravenous Administration Formulation
For intravenous (IV) administration, a clear, sterile solution is required. This often involves the use of co-solvents. The following is a multi-component vehicle system that can be adapted. Note: The final concentration of solvents like DMSO should be minimized to reduce potential toxicity.
Protocol for a Co-Solvent System (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Prepare a Stock Solution of this compound in DMSO:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Formulation (Example for 1 mL of a 2.5 mg/mL solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex gently to ensure a clear, homogenous solution.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Important: Always prepare formulations fresh before use for optimal results.[1]
Data Presentation: Pharmacokinetics of this compound
Pharmacokinetic studies have been conducted on this compound in Sprague-Dawley rats.[1] The key parameters are summarized in the table below.
| Parameter | 10 mg/kg (Oral) | 5 mg/kg (Intravenous) |
| t1/2 (h) | 1.21 | 1.63 |
| Tmax (h) | 0.75 | - |
| MRT (h) | 2.022 | 1.756 |
| Cmax (µg/L) | 497.56 | 706.29 |
| AUC0-∞ (µg/L·h) | 783.66 | 983.09 |
| CL (L/h/kg) | 9.23 | 11.32 |
| F (%) | 39.8 | - |
Data from in vivo studies in Sprague-Dawley rats.[1]
Visualizations
This compound Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the WNT/β-catenin signaling pathway.
Caption: Inhibition of the WNT/β-catenin pathway by this compound.
Experimental Workflow for In Vivo Formulation and Dosing
This workflow outlines the key steps for preparing and administering this compound for an in vivo study.
Caption: Workflow for this compound in vivo formulation and study.
References
Technical Support Center: Systemic Toxicity of CDK8/19 Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK8/19 inhibitors in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed systemic toxicities of CDK8/19 inhibitors in animal models?
A1: Preclinical studies have reported a range of systemic toxicities for CDK8/19 inhibitors, with the severity and profile varying between specific compounds, doses, and animal species. Commonly affected organ systems include the hematopoietic system (bone marrow), the gastrointestinal tract, and bone.[1] Some prototype inhibitors have been shown to impact stem cells that are crucial for replenishing damaged or worn-out organs.[1]
Q2: Is the observed toxicity of CDK8/19 inhibitors an on-target or off-target effect?
A2: This is a subject of ongoing investigation and debate within the scientific community. Some studies involving potent inhibitors like CCT251921 and MSC2530818 have reported severe systemic toxicities suggested to be on-target effects.[2][3][4] However, other research argues that these toxicities may be due to off-target kinase inhibition, especially at the high doses used in some in vivo studies.[2][3][4] Kinome profiling of certain toxic inhibitors has revealed interactions with several off-target kinases.[2][4]
Q3: Which animal models have been used to assess the systemic toxicity of CDK8/19 inhibitors?
A3: A variety of animal models have been employed to evaluate the safety profile of CDK8/19 inhibitors. These include rodent models such as mice and rats, as well as non-rodent species like dogs.[5] Additionally, zebrafish embryos have been utilized for toxicity screening, offering a high-throughput in vivo system to assess developmental and systemic toxicity.[2][4]
Q4: Are there any CDK8/19 inhibitors that have shown a more favorable safety profile in preclinical studies?
A4: Some CDK8/19 inhibitors have demonstrated better tolerability in animal models. For instance, Senexin B and certain proprietary compounds from research institutions have been reported to be well-tolerated in preclinical efficacy studies, with some advancing to clinical trials.[6][7] The differing toxicity profiles highlight the importance of compound-specific evaluation.
Q5: What is the role of STAT1 Ser727 phosphorylation as a pharmacodynamic biomarker for CDK8/19 activity and its relation to toxicity?
A5: Phosphorylation of STAT1 at serine 727 (S727) has been used as a pharmacodynamic (PD) marker to indicate target engagement by CDK8/19 inhibitors in vivo.[8][9] However, its reliability has been questioned. Some studies suggest that STAT1 S727 phosphorylation can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[2][10] Relying on this marker for dose selection may lead to the use of excessively high doses, potentially causing off-target toxicities.[2][4]
Troubleshooting Guides
Problem 1: Unexpectedly high mortality or severe adverse effects are observed in our rodent study with a novel CDK8/19 inhibitor.
-
Possible Cause 1: Off-target toxicity. The inhibitor may be interacting with other kinases, leading to unforeseen toxicities.
-
Troubleshooting Step: Conduct comprehensive kinome profiling to identify potential off-target interactions. Compare the off-target profile with those of known toxic and non-toxic CDK8/19 inhibitors.
-
-
Possible Cause 2: Dose is too high. The dose selected based on in vitro potency or a potentially unreliable pharmacodynamic marker (like STAT1 S727 phosphorylation) may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Step: Perform a dose-range finding study to determine the MTD. Consider using a dose that achieves therapeutic efficacy with minimal toxicity.
-
-
Possible Cause 3: On-target toxicity. Inhibition of CDK8/19 itself may be leading to the observed toxicity in the specific animal model or strain.
-
Troubleshooting Step: Compare the observed phenotype with published data on CDK8/19 knockout or kinase-dead animal models, if available. This can help differentiate between on-target and off-target effects.
-
Problem 2: Inconsistent toxicity results are observed between different animal species (e.g., mice vs. rats).
-
Possible Cause 1: Species-specific metabolism. The pharmacokinetics and metabolism of the inhibitor can vary significantly between species, leading to different levels of drug exposure and different metabolites.
-
Troubleshooting Step: Conduct pharmacokinetic studies in each species to determine key parameters such as clearance, bioavailability, and metabolite profiles.
-
-
Possible Cause 2: Differences in the off-target profile between species. The inhibitor may interact with different sets of off-target kinases in different species.
-
Troubleshooting Step: While challenging, comparing the kinome of the relevant tissues in the different species might provide insights.
-
-
Possible Cause 3: Intrinsic differences in the physiological role of CDK8/19. The biological importance of CDK8/19 may differ between species, leading to varied responses to their inhibition.
Quantitative Toxicity Data
| Inhibitor | Animal Model | Route of Administration | LD50 | NOAEL | Observed Toxicities |
| CCT251921 | Rat, Dog | Oral | Data not available | Data not available | Lethality, multi-organ toxicity[11] |
| Mouse | Oral | Data not available | Data not available | Detectable weight loss[11] | |
| MSC2530818 | Rat, Dog | Oral | Data not available | Data not available | Lethality, multi-organ toxicity[11] |
| Mouse | Oral | Data not available | Data not available | Detectable weight loss[11] | |
| Senexin B | Zebrafish | Immersion | Not overtly toxic at 4 µM[11] | Data not available | No significant toxicity reported at tested concentrations[11] |
| CCT251545 | Mouse, Rat, Dog | Oral | Data not available | Data not available | Generally well-tolerated in efficacy studies[12] |
Experimental Protocols
Protocol 1: Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
This protocol outlines a general procedure for assessing the sub-acute oral toxicity of a CDK8/19 inhibitor in rodents.
-
Test Substance Preparation:
-
The CDK8/19 inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
The stability and homogeneity of the formulation should be confirmed.
-
-
Animal Selection and Husbandry:
-
Use a standard rodent strain (e.g., Sprague-Dawley rats), with an equal number of males and females per group (typically 10 per sex per group).
-
House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.
-
-
Dose Administration:
-
Administer the test substance or vehicle control orally via gavage once daily for 28 consecutive days.
-
Use at least three dose levels (low, mid, high) and a concurrent vehicle control group. The highest dose should be chosen to induce some toxic effects but not significant mortality.
-
-
Clinical Observations:
-
Conduct general clinical observations at least once daily.
-
Perform a detailed clinical examination on all animals weekly.
-
Monitor body weight weekly and food/water consumption weekly.
-
-
Hematology and Clinical Biochemistry:
-
At the end of the 28-day period, collect blood samples for hematological and clinical biochemistry analysis.
-
Key hematology parameters include red and white blood cell counts, hemoglobin, hematocrit, and platelet count.
-
Key clinical biochemistry parameters include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
-
Pathology:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Collect and preserve all major organs and any tissues with gross abnormalities in 10% neutral buffered formalin.
-
Conduct histopathological examination of preserved organs from the control and high-dose groups. If treatment-related findings are observed in the high-dose group, extend the examination to the lower dose groups.
-
Protocol 2: Zebrafish Embryo Toxicity Assay
This protocol provides a method for rapid in vivo toxicity screening of CDK8/19 inhibitors.
-
Test Substance Preparation:
-
Dissolve the CDK8/19 inhibitor in DMSO to create a stock solution.
-
Prepare a series of dilutions in embryo medium, ensuring the final DMSO concentration does not exceed 0.1%.
-
-
Zebrafish Embryo Handling:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), select healthy, developing embryos for the assay.
-
-
Exposure:
-
Place individual embryos into the wells of a 96-well plate containing the different concentrations of the test substance or vehicle control.
-
Include a positive control known to induce developmental toxicity.
-
-
Observations:
-
Examine the embryos under a dissecting microscope at 24, 48, 72, and 96 hours post-treatment.
-
Score for mortality, hatching rate, and morphological abnormalities such as cardiac edema, yolk sac edema, spinal curvature, and craniofacial defects.
-
-
Data Analysis:
-
Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations).
-
Statistically compare the incidence of mortality and malformations between treated and control groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: Overview of CDK8/19 involvement in Wnt, STAT, and TGF-β signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing systemic toxicity of CDK8/19 inhibitors.
Logical Relationships
Caption: Decision tree for troubleshooting the origin of observed toxicity.
References
- 1. dundee.ac.uk [dundee.ac.uk]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A repeated 28-day oral dose toxicity study of methoxychlor in rats, based on the 'enhanced OECD test guideline 407' for screening endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 11. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Mechanisms of acquired resistance to Cdk8-IN-9 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating mechanisms of acquired resistance to the CDK8 inhibitor, Cdk8-IN-9, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK8 inhibitors like this compound?
CDK8, along with its paralog CDK19, is a component of the Mediator complex's kinase module, which regulates transcription.[1][2] CDK8 influences gene expression by phosphorylating transcription factors and components of the transcriptional machinery.[1] By inhibiting CDK8, this compound can modulate the transcription of genes involved in various signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the Wnt/β-catenin, TGF-β/SMAD, NF-κB, and STAT pathways.[2][3]
Q2: We are not observing the expected cytotoxic effects of this compound in our cancer cell line. What could be the reason?
Several factors could contribute to a lack of response:
-
Low CDK8 Dependence: The cancer cell line you are using may not be highly dependent on CDK8 for its survival and proliferation. CDK8 has been identified as an oncogene in some cancers, such as colon cancer, but its role can be context-dependent.[1][4]
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Intrinsic Resistance: The cells may have pre-existing (intrinsic) resistance mechanisms, such as mutations in genes downstream of CDK8 or the activity of compensatory signaling pathways.
-
Drug Efflux: The cells might express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
-
Experimental Conditions: Suboptimal drug concentration, incubation time, or cell culture conditions can affect the observed efficacy.
Q3: Can CDK8/19 inhibition prevent the development of resistance to other targeted therapies?
Yes, several studies have shown that combining CDK8/19 inhibitors with other targeted agents, such as EGFR inhibitors (gefitinib, erlotinib), HER2 inhibitors (lapatinib), and CDK4/6 inhibitors (palbociclib), can delay or prevent the emergence of acquired resistance.[2][4][5][6] This is thought to be due to the role of CDK8/19 in mediating the transcriptional reprogramming that allows cancer cells to adapt to therapeutic pressure.[2][5]
Troubleshooting Guides
Problem 1: Difficulty in Generating this compound Resistant Cell Lines
Symptoms:
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Cells fail to recover and proliferate after treatment with increasing concentrations of this compound.
-
The IC50 value for this compound does not significantly increase over several passages.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high: | Start with a lower, sub-lethal dose (e.g., around the IC20-IC30) and increase the concentration more gradually (e.g., 1.2 to 1.5-fold increments) to allow for gradual adaptation.[7] |
| Insufficient treatment duration: | Extend the duration of exposure to each drug concentration. It can take several weeks to months to develop stable resistance.[7] |
| Cell line is highly sensitive: | The cell line may be exceptionally sensitive to CDK8 inhibition, leading to widespread cell death before resistance can emerge. Consider using a cell line with a higher initial IC50 for this compound. |
| Inappropriate culture conditions: | Ensure that the cell culture medium and supplements are optimal for the specific cell line. Stressed cells may be less likely to develop resistance. |
Problem 2: this compound Resistant Cells Show No Obvious Changes in CDK8 Expression or Activity
Symptoms:
-
Western blot analysis shows no significant change in CDK8 protein levels.
-
In vitro kinase assays show that this compound can still inhibit CDK8 activity from resistant cell lysates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Bypass Pathway Activation: | The resistant cells may have activated a parallel signaling pathway that compensates for the inhibition of CDK8. For example, upregulation of the PI3K/AKT or MAPK/ERK pathways could promote survival and proliferation.[8][9] Perform phosphoproteomic or RNA-seq analysis to identify upregulated pathways. |
| Alterations in Downstream Effectors: | Resistance may be mediated by changes in downstream targets of CDK8. For instance, mutations or altered expression of transcription factors regulated by CDK8 (e.g., STATs, SMADs) could render them independent of CDK8 activity.[1] |
| Epigenetic Modifications: | Changes in the epigenetic landscape could lead to altered gene expression patterns that promote resistance, without directly affecting the CDK8 protein. |
| Increased Expression of Anti-Apoptotic Proteins: | The resistant cells may have upregulated anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can be a common mechanism of resistance to targeted therapies.[8][9] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][10]
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Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
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Monitor Cell Growth: Monitor the cells daily. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate similar to the parental cells, passage them and increase the concentration of this compound by 1.5 to 2-fold.[7]
-
Repeat and Expand: Repeat the process of monitoring and dose escalation. This process may take several months.
-
Characterize Resistant Cells: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered resistant. Confirm the shift in IC50 with a new dose-response assay.
-
Cryopreservation: Cryopreserve resistant cells at various passages.
Protocol 2: Analysis of Bypass Signaling Pathways
This protocol outlines a method to investigate the activation of compensatory signaling pathways in this compound resistant cells using Western blotting.
-
Cell Lysis: Lyse parental and this compound resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated (active) proteins between parental and resistant cells.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental SW480 | 150 | 1.0 |
| This compound Resistant SW480 | 1800 | 12.0 |
| Parental BT474 | 250 | 1.0 |
| This compound Resistant BT474 | 2250 | 9.0 |
Table 2: Hypothetical Relative Protein Expression in Parental vs. This compound Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| p-AKT (Ser473) | 1.0 | 3.5 |
| Total AKT | 1.0 | 1.1 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 4.2 |
| Total ERK1/2 | 1.0 | 1.2 |
| Mcl-1 | 1.0 | 2.8 |
| CDK8 | 1.0 | 0.9 |
Visualizations
Caption: Experimental workflow for developing acquired resistance to this compound.
Caption: CDK8 signaling and potential bypass mechanisms in drug resistance.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cdk8-IN-9 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of Cdk8-IN-9 and minimize associated toxicities in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death at desired concentrations. | 1. On-target toxicity: Prolonged inhibition of CDK8 can lead to side effects such as impaired tissue regeneration or dysregulation of normal immune responses.[1] 2. Off-target effects: The inhibitor may be affecting other kinases, leading to toxicity.[1][2] 3. Incorrect dosage: The concentration of this compound may be too high for the specific cell line or experimental model. | 1. Optimize treatment duration: Perform a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. 2. Dose titration: Conduct a dose-response experiment to identify the optimal concentration with the best therapeutic window. 3. Use a more selective inhibitor: If off-target effects are suspected, consider using an alternative, more specific CDK8 inhibitor. 4. Intermittent dosing: Explore intermittent dosing schedules (e.g., 24h on, 48h off) which may improve the therapeutic index. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent purity or concentration of ATP, substrates, or buffers can affect reaction kinetics.[3] 2. Cell passage number: Different cell passages can have varying sensitivities to treatment. 3. DMSO concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.[3] | 1. Standardize reagents: Use high-purity reagents and prepare fresh solutions for each experiment. 2. Use consistent cell passages: Maintain a consistent range of cell passage numbers for all experiments. 3. Control for DMSO concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and kept at a low, non-toxic level (typically <0.5%). |
| No observable effect at expected concentrations. | 1. Compound inactivity: The inhibitor may have degraded or is not active. 2. Cell line resistance: The chosen cell line may not be sensitive to CDK8 inhibition. 3. Suboptimal assay conditions: Incorrect pH, temperature, or incubation time can affect the experiment.[3] | 1. Verify compound activity: Test the inhibitor on a known sensitive cell line or in a biochemical assay. 2. Screen different cell lines: Test this compound on a panel of cell lines to identify a sensitive model. 3. Optimize assay parameters: Ensure all assay conditions are optimized for your specific cell line and experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK8 and how does this compound work?
A1: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which regulates gene transcription.[4] It can act as both a positive and negative regulator of transcription by phosphorylating transcription factors and components of the transcription machinery.[4][5][6] CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, by activating pathways like Wnt/β-catenin signaling.[4][5] this compound is a small molecule inhibitor that is designed to block the kinase activity of CDK8, thereby preventing the phosphorylation of its downstream targets and modulating gene expression.
Q2: What are the potential toxicities associated with CDK8 inhibition?
A2: Inhibition of CDK8/19 has been associated with toxicities in preclinical studies, including adverse effects on stem cell compartments in the gut, bones, and immune system.[7] Prolonged inhibition may also impair tissue regeneration and dysregulate normal immune responses.[1] There is ongoing debate as to whether these toxicities are due to on-target inhibition of CDK8/19 or off-target effects on other kinases.[2][8] Careful dose and duration optimization are crucial to mitigate these potential side effects.
Q3: How do I determine the optimal starting concentration and treatment duration for this compound in my cell line?
A3: The optimal concentration and duration are highly dependent on the specific cell line and the biological question being addressed. A good starting point is to perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the desired activity). You can then perform a time-course experiment around the IC50 value to determine the shortest exposure time that produces the desired effect. For example, you could treat cells for 6, 12, 24, 48, and 72 hours and assess a relevant downstream marker or cell viability.
Q4: What are some reliable downstream markers to confirm CDK8 inhibition by this compound?
A4: A commonly used pharmacodynamic marker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[2][8] However, it's important to note that STAT1 S727 phosphorylation can also be induced by other stimuli in a CDK8/19-independent manner, making it an imperfect marker in some contexts.[2][8] Therefore, it is recommended to also measure the expression of genes known to be regulated by CDK8 in your specific cell type.
Experimental Protocols
Protocol: Determining Optimal Treatment Duration using a Cell Viability Assay (CCK-8)
This protocol provides a framework for conducting a time-course experiment to determine the optimal treatment duration of this compound while minimizing cytotoxicity.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Your cell line of interest in appropriate culture medium
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 10 µL of the various concentrations of this compound and the vehicle control to the appropriate wells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator.
-
CCK-8 Assay:
-
At the end of each time point, add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot cell viability versus treatment duration for each concentration of this compound to identify the time point at which significant toxicity occurs.
-
Data Presentation
Table 1: Inhibitory Potency of Various CDK8 Inhibitors
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for different CDK8 inhibitors against various targets. This data can serve as a reference for determining a starting concentration range for this compound in your experiments.
| Compound | Target | IC50 (µM) | Cell Line/Assay |
| 5f | CDK7 | 0.479 | In vitro kinase assay |
| 5d | CDK8 | 0.716 | In vitro kinase assay |
| 5b | CDK9 | 0.059 | In vitro kinase assay |
Data extracted from a study on anilinopyrimidine derivatives as CDK inhibitors.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-9 stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cdk8-IN-9 in DMSO and cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: While specific stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors suggest that the compound in solid form should be stored at -20°C for long-term stability.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. Based on stability data for other CDK inhibitors, stock solutions in DMSO can be stored for short periods (1 month) at -20°C or for longer-term storage (6 months to 2 years) at -80°C.[1][2] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For consistent results, it is best to use freshly opened, anhydrous DMSO, as absorbed moisture can affect compound solubility and stability.
Q3: Can I store this compound diluted in cell culture media?
A: It is not recommended to store this compound in cell culture media for extended periods. The aqueous environment and the presence of various components in the media can lead to the degradation of the compound. Working solutions in cell culture media should be prepared fresh for each experiment from a DMSO stock.
Q4: I am seeing a decrease in the inhibitory effect of this compound in my longer-term cell culture experiments. What could be the cause?
A: A decrease in efficacy over time could be due to the instability of this compound in the cell culture media at 37°C. Small molecules can degrade in aqueous solutions, and the rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum. It is recommended to perform a stability test of this compound in your specific cell culture media to determine its half-life under your experimental conditions.
Q5: My this compound solution in DMSO appears to have precipitated. What should I do?
A: If you observe precipitation in your DMSO stock solution, it may be due to the compound's solubility limit being exceeded, or the absorption of water by DMSO. Gentle warming and sonication can often help to redissolve the compound. However, to ensure accurate dosing, it is crucial to confirm that the compound has fully redissolved. If precipitation persists, preparing a fresh stock solution at a slightly lower concentration may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO stock solution due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature). | 1. Prepare fresh DMSO stock solutions from solid compound. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Store stock solutions at -80°C for long-term storage. |
| Loss of compound activity in experiments lasting >24 hours | Degradation of this compound in the aqueous cell culture media at 37°C. | 1. Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Perform a time-course experiment to determine the functional half-life of the compound in your specific cell line and media combination. |
| Precipitation of the compound upon dilution into cell culture media | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final percentage of DMSO may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in the cell culture media is sufficient to maintain solubility (typically ≤0.5%, but may need to be optimized). 2. Vortex the diluted solution gently before adding it to the cells. 3. Consider using a lower final concentration of this compound. |
| Variability between different batches of DMSO stock solutions | Use of non-anhydrous or old DMSO, which can absorb moisture and affect compound solubility and stability. | Always use high-quality, anhydrous DMSO to prepare stock solutions. Use freshly opened bottles of DMSO whenever possible. |
Stability of Similar CDK Inhibitors (for Reference)
While specific data for this compound is not available, the following table summarizes the recommended storage conditions for other CDK inhibitors, which can serve as a general guideline.
| Compound | Solvent | Short-Term Storage | Long-Term Storage |
| CDK8-IN-4 | DMSO | -20°C (1 month) | -80°C (6 months) |
| CDK9-IN-8 | DMSO | -20°C (1 year) | -80°C (2 years) |
| MSC2530818 | DMSO | -20°C (1 month) | -80°C (1 year) |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution into your cell culture medium (e.g., with 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a parallel sample in cell culture medium without serum.
-
Ensure the final DMSO concentration is consistent and non-toxic to your cells (e.g., 0.1%).
-
-
Time=0 Sample: Immediately after preparation, take an aliquot of each working solution. This will serve as your time zero (T=0) reference.
-
Incubation: Incubate the remaining working solutions in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from each incubated solution.
-
Sample Preparation for Analysis:
-
To each collected aliquot, add an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant containing the compound to a fresh tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the amount of remaining this compound in each sample using a validated HPLC or LC-MS method.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in your experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life of this compound in your specific cell culture medium.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results from Cdk8-IN-9 Experiments
This guide is designed for researchers, scientists, and drug development professionals using Cdk8-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. Given the complex role of the CDK8/19 Mediator kinase in transcriptional regulation, experimental outcomes can sometimes be counterintuitive. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guides to help you navigate your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive small molecule inhibitor that targets the kinase activity of CDK8 and its closely related paralog, CDK19.[1][2][3][4] These kinases are components of the Mediator complex, which regulates the activity of RNA Polymerase II, thereby controlling gene transcription. By inhibiting CDK8/19, this compound can modulate the expression of a wide array of genes involved in various cellular processes, including cell cycle, differentiation, and oncogenesis.[5][6][7]
Q2: Why does this compound also target CDK19? Is this important?
A2: CDK8 and CDK19 share a high degree of sequence homology, particularly in their kinase domains.[8] This structural similarity makes it challenging to develop inhibitors that are highly selective for CDK8 over CDK19. Functionally, CDK8 and CDK19 are often redundant.[9] In many cellular contexts, the inhibition of both kinases is necessary to observe a biological effect, as one can compensate for the loss of the other.[10] Therefore, the dual-targeting nature of this compound is a critical feature for effectively probing the function of the Mediator kinase module.
Q3: What are the known downstream targets and pathways affected by this compound?
A3: this compound, by inhibiting CDK8/19, can influence several key signaling pathways. CDK8 has been shown to phosphorylate and regulate the activity of multiple transcription factors, including STAT1, SMADs, and NOTCH.[5] Consequently, pathways such as the Interferon (IFN) response, TGF-β signaling, and Notch signaling can be affected.[5] this compound is also known to impact the Wnt/β-catenin pathway, where CDK8 can act as a coactivator.[11]
Q4: Can this compound exhibit off-target effects?
A4: While this compound is designed to be selective, like all small molecule inhibitors, it can potentially interact with other kinases, especially at higher concentrations.[8][12] It is crucial to use the lowest effective concentration and to include appropriate controls to rule out off-target effects. A kinase selectivity profile for a compound with similar characteristics to this compound is provided in Table 1 to guide these considerations.
Troubleshooting Unexpected Results
Problem 1: I am not observing the expected decrease in phosphorylation of my target of interest (e.g., p-STAT1 S727) after this compound treatment.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Verify Inhibitor Activity: Ensure your stock of this compound is active. If possible, test it in a cell-free in vitro kinase assay (see Protocol 3).
-
Optimize Treatment Time and Concentration: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for inhibiting your target in your specific cell line.
-
Check Cell Permeability: While this compound is designed to be cell-permeable, different cell lines can have varying uptake efficiencies.
-
-
-
Possible Cause 2: Redundancy with CDK19.
-
Troubleshooting: Confirm that your cell line expresses CDK8 and/or CDK19. If both are present, ensure your inhibitor concentration is sufficient to inhibit both kinases.
-
-
Possible Cause 3: Alternative Kinases.
Problem 2: this compound treatment leads to an increase in the expression of an oncogene (e.g., c-Myc), which is contrary to the expected anti-proliferative effect.
-
Possible Cause: Context-Dependent Transcriptional Regulation.
-
Explanation: CDK8's role in transcription is complex; it can act as both a coactivator and a corepressor depending on the cellular context and the specific gene promoter.[5][6] In some cases, CDK8/19 inhibition can lead to the upregulation of certain genes, including those associated with cell cycle progression like c-Myc.[14] This can lead to unexpected phenotypes such as a premature G1/S transition.[14]
-
Troubleshooting:
-
Analyze Cell Cycle Profile: Use flow cytometry to assess the cell cycle distribution of your cells after this compound treatment. An accumulation in S phase may indicate a premature G1/S transition.[14]
-
Measure Apoptosis: An increase in an oncogene like c-Myc can also induce a DNA damage response and subsequent cell death.[14] Perform an apoptosis assay (e.g., Annexin V staining or Caspase 3/7 activity) to determine if the unexpected gene expression is coupled with cell death.
-
Transcriptomic Analysis: If resources permit, perform RNA-sequencing to get a global view of the transcriptional changes induced by this compound in your system. This can help to understand the broader network effects.
-
-
Problem 3: The anti-proliferative effect of this compound is much weaker than expected in my cancer cell line.
-
Possible Cause 1: Cell Line Insensitivity.
-
Explanation: Not all cell lines are dependent on CDK8/19 for proliferation. The sensitivity can depend on the specific oncogenic drivers of the cell line.
-
Troubleshooting:
-
Confirm Target Engagement: First, verify that this compound is inhibiting its target (e.g., p-STAT1) in your cell line using Western Blot (see Protocol 1). If the target is inhibited but there is no effect on proliferation, the cell line is likely not dependent on CDK8/19 signaling for survival.
-
Test in Combination: Cdk8/19 inhibitors have shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors in RAS-mutant cancers or EGFR inhibitors.[9][15] Consider testing this compound in combination with other relevant drugs for your cancer model.
-
-
-
Possible Cause 2: Acquired Resistance.
-
Explanation: Over prolonged treatment, cells can develop resistance to targeted therapies through transcriptional adaptation.[15][16]
-
Troubleshooting: If you are performing long-term experiments, consider that resistance may be developing. Analyzing gene expression changes over time can provide insights into resistance mechanisms.
-
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative Cdk8/19 Inhibitor (BI-1347)
| Kinase Target | IC50 (nM) | Notes |
| CDK8 | 1.1 | Primary Target |
| CDK19 | ~1-2 | Primary Target (Paralog) [17] |
| Haspin | >1000 | High selectivity against this off-target. |
| Other CDKs (1,2,4,6,7,9) | >1000 | High selectivity across the CDK family. |
| Panel of ~400 other kinases | Generally >1000 | Broadly selective, but it's always advisable to consider potential off-targets in your specific experimental context. |
Data is representative and compiled from published sources for BI-1347, a well-characterized Cdk8/19 inhibitor.[2][18][19]
Table 2: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Target Engagement (e.g., Western Blot for p-STAT1) | 50 - 500 nM | Start with a dose-response to determine the minimal concentration for maximal target inhibition. |
| Cell Viability/Proliferation | 100 nM - 10 µM | The effective concentration will be highly cell-line dependent. |
| In Vitro Kinase Assay | 1 - 100 nM | IC50 values are typically lower in cell-free systems. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT1 (Ser727)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment. Treat cells with a dose-curve of this compound (e.g., 0, 50, 100, 250, 500 nM) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[20] Allow cells to adhere overnight.
-
Drug Treatment: Add 10 µL of this compound at 10x the final desired concentration to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[21][22]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vitro Cdk8 Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, recombinant Cdk8/CycC protein, and a suitable substrate (e.g., a peptide containing the STAT1 phosphorylation site).
-
Inhibitor Addition: Add this compound at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³³P]-ATP for radiometric detection or cold ATP for luminescence-based detection).
-
Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, according to the manufacturer's protocol.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified Cdk8 signaling pathways.
Caption: Standard workflow for this compound experiments.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 8. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. "The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of" by Amanda C. Sharko, Chang-Uk Lim et al. [scholarcommons.sc.edu]
- 16. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Pardon Our Interruption [opnme.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. apexbt.com [apexbt.com]
- 22. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Selective CDK8/19 Inhibitors: Cdk8-IN-9 and Alternatives
In the landscape of cancer therapeutics and biomedical research, Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as significant targets.[1] Both are components of the Mediator complex, a crucial assembly for regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[1][2][3] Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer, as well as leukemia, making the development of selective inhibitors a key focus for drug discovery.[4]
This guide provides a comparative overview of Cdk8-IN-9 and other prominent selective CDK8/19 inhibitors, including BI-1347, CCT251921, and Senexin B. We will delve into their performance based on experimental data, outline the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.
The Role of CDK8/19 in Cellular Signaling
CDK8 and CDK19 are the enzymatic components of the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[5] This module can associate with the larger Mediator complex to influence transcription. CDK8/19 can phosphorylate various transcription factors, such as STAT1, SMADs, and the Notch intracellular domain, thereby activating or inhibiting their function.[5][6] For instance, CDK8 can phosphorylate STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity.[7][8] The inhibition of CDK8/19 is a therapeutic strategy to block these oncogenic signaling pathways.
Comparative Performance of Selective CDK8/19 Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 / Kd | Cell-Based Activity | Reference |
| This compound | CDK8 | IC50: 48.6 nM | Inhibits proliferation of colorectal cancer cell lines (GI50: 2.1-4.9 µM); Induces G2/M and S-phase cell cycle arrest. | [9] |
| BI-1347 | CDK8/19 | CDK8 IC50: 1-1.8 nM | Inhibits pSTAT1 S727 in NK-92 cells (IC50: 3 nM); Inhibits proliferation in MV-4-11b cells (IC50: 7 nM). | [1][7][10][11] |
| CCT251921 | CDK8/19 | CDK8 IC50: 2.3 nM; CDK19 IC50: 2.6 nM | Potent inhibition of WNT pathway activity in human cancer cell lines. | [12][13] |
| Senexin B | CDK8/19 | CDK8 Kd: 140 nM; CDK19 Kd: 80 nM | Suppresses metastatic growth in a colon cancer model. | [14][15][16] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of inhibitor performance. Below are generalized protocols for key assays used to characterize CDK8/19 inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8/19 in a purified system.
Methodology:
-
Reagent Preparation: Recombinant CDK8/Cyclin C enzyme, a fluorescently labeled peptide substrate, and ATP are prepared in a suitable assay buffer. The test inhibitor is serially diluted to create a concentration range.
-
Kinase Reaction: The enzyme, substrate, and test inhibitor are combined in a microplate well. The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: A terbium-labeled antibody specific for the phosphorylated substrate is added to the wells. Binding of this antibody to the phosphorylated, fluorescein-labeled substrate brings the terbium and fluorescein into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET).
-
Data Analysis: The FRET signal is measured using a plate reader. The signal is inversely proportional to the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[17]
This assay assesses the ability of an inhibitor to modulate the CDK8/19 signaling pathway within a cellular context by measuring the phosphorylation of a known downstream target.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., NK92MI or a cancer cell line with active STAT signaling) is cultured under standard conditions.[7] Cells are then treated with various concentrations of the CDK8/19 inhibitor or a vehicle control for a specified duration.
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed to release total cellular proteins. The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of STAT1 (S727). Additional primary antibodies for total STAT1 and a loading control (e.g., actin or GAPDH) are used for normalization. Following incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized.[7]
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated STAT1 is normalized to the total STAT1 and the loading control to determine the effect of the inhibitor.
In Vivo Efficacy
The ultimate test for a potential therapeutic is its performance in a living organism. Several of the compared inhibitors have been evaluated in preclinical in vivo models.
-
This compound: In a mouse model with CT-26 murine colon cancer cells, daily oral administration of this compound at 80 mg/kg significantly reduced tumor volume and inhibited weight loss.[9]
-
BI-1347: This inhibitor has demonstrated tumor growth inhibition in in vivo xenograft models and has shown to reduce the phosphorylation of STAT1 S727 for at least 6 hours at a 10 mg/kg oral dose.[1][11]
-
CCT251921: In an APC-mutant SW620 human colorectal carcinoma xenograft model, treatment with CCT251921 led to a 54.2% reduction in tumor weight by day 15.[12]
-
Senexin B: In a spleen-to-liver colon cancer metastasis model using syngeneic mouse CT26 tumors, Senexin B treatment suppressed metastatic growth in the liver.[14]
Conclusion
The selective inhibition of CDK8 and CDK19 presents a promising avenue for cancer therapy. This compound is a potent inhibitor with demonstrated anti-proliferative effects in colorectal cancer models. However, compounds such as BI-1347 and CCT251921 exhibit significantly lower IC50 values in the low nanomolar range, indicating higher biochemical potency. Senexin B, while having a higher Kd, has also shown efficacy in suppressing metastasis in vivo.
The choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring high potency and selectivity, BI-1347 and CCT251921 are excellent candidates. This compound remains a valuable tool, particularly for investigating CDK8's role in colorectal cancer cell cycle progression. The continued development and characterization of these and other novel CDK8/19 inhibitors will be crucial in advancing our understanding of Mediator kinase biology and in the development of new cancer treatments.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. opnme.com [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
A Comparative In Vitro Efficacy Analysis of CDK8 Inhibitors: Senexin A and a Representative Compound, BI-1347
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent CDK8 inhibitors, supported by experimental data and detailed protocols.
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology and other therapeutic areas due to its role as a transcriptional regulator within the Mediator complex.[1][2][3] Inhibition of CDK8 and its close paralog, CDK19, can modulate the expression of key genes involved in cell proliferation, differentiation, and survival.[3][4] This guide provides a comparative overview of the in vitro efficacy of two CDK8 inhibitors: the well-characterized compound Senexin A and a representative potent inhibitor, BI-1347.
Due to the limited availability of public data for a compound specifically designated as "Cdk8-IN-9," this guide utilizes BI-1347 as a comparator to Senexin A to illustrate the evaluation of CDK8 inhibitor efficacy. BI-1347 is a potent and selective CDK8/19 inhibitor with available in vitro data, making it a suitable substitute for a comparative analysis.
Quantitative Efficacy Comparison
The in vitro potency of this compound and Senexin A has been evaluated using various biochemical and cell-based assays. The following table summarizes key quantitative data for these inhibitors.
| Parameter | Senexin A | BI-1347 |
| Target(s) | CDK8/CDK19 | CDK8/CDK19 |
| IC50 (CDK8) | 280 nM[5][6] | ~1.8 nM |
| Kd (CDK8) | 0.83 µM[5][7] | Not explicitly found |
| Kd (CDK19) | 0.31 µM[5][7] | Not explicitly found |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathway they modulate and the typical workflow for their in vitro evaluation.
Caption: A simplified diagram of the CDK8 signaling pathway.
Caption: A generalized workflow for comparing in vitro efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CDK8 inhibitors.
In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to CDK8.[8][9][10][11]
Materials:
-
CDK8 enzyme (e.g., recombinant human CDK8/CycC complex)
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (this compound, Senexin A) serially diluted in DMSO
-
1X Kinase Buffer A
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound by diluting the DMSO stock in 1X Kinase Buffer A.
-
Prepare a 3X mixture of CDK8 enzyme and Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.[8]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CCK-8 Assay)
This protocol outlines a colorimetric assay to assess the effect of CDK8 inhibitors on cell viability and proliferation.[12][13][14][15]
Materials:
-
Cancer cell line of interest (e.g., a line where CDK8 is implicated in proliferation)
-
Complete cell culture medium
-
Test compounds (this compound, Senexin A) serially diluted in cell culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. ptglab.com [ptglab.com]
Validating Cdk8-IN-9 On-Target Effects with CDK8 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that has emerged as a promising therapeutic target in various diseases, particularly cancer. As a component of the Mediator complex, CDK8 influences the expression of critical genes involved in cell proliferation, differentiation, and signaling.[1][2][3][4] The development of small molecule inhibitors, such as Cdk8-IN-9, offers a powerful tool for probing CDK8 function and for therapeutic intervention. However, rigorous validation is essential to ensure that the observed biological effects are a direct result of inhibiting the intended target.
This guide provides a comprehensive comparison of two fundamental methodologies for validating the on-target effects of CDK8 inhibitors: the use of a specific chemical probe (this compound) and a genetic approach (CDK8 siRNA knockdown). By employing these techniques in parallel, researchers can build a robust body of evidence to confirm target engagement and elucidate the functional consequences of CDK8 inhibition.
The Central Role of CDK8 in Transcriptional Regulation
CDK8, and its close paralog CDK19, function as the enzymatic core of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13.[3] This module reversibly associates with the larger Mediator complex, a crucial bridge between DNA-binding transcription factors and the RNA Polymerase II (Pol II) machinery.[3][4] CDK8 can influence transcription both positively and negatively by phosphorylating a variety of substrates, including transcription factors, Mediator subunits, and the C-terminal domain of Pol II.[2][5][6] This activity modulates key signaling pathways implicated in cancer, such as Wnt/β-catenin, TGF-β/SMAD, Notch, and STAT signaling.[1][2][6][7][8]
Caption: CDK8 Signaling Pathway Overview.
A Dual Approach to On-Target Validation
To confirm that a cellular phenotype is due to the modulation of CDK8, it is crucial to demonstrate that both chemical inhibition and genetic knockdown of the target produce the same effect. This dual approach minimizes the risk of misinterpretation due to off-target effects of the chemical inhibitor or the siRNA.
Caption: Experimental workflow for on-target validation.
Performance Comparison: this compound vs. CDK8 siRNA
The primary distinction between the two methods lies in their mechanism of action. This compound and similar small molecules acutely inhibit the kinase activity of the CDK8 protein, while siRNA-mediated knockdown reduces the total cellular pool of CDK8 protein by degrading its mRNA. This fundamental difference is reflected in their downstream effects.
| Parameter | This compound (Chemical Inhibition) | CDK8 siRNA (Genetic Knockdown) | Key Considerations |
| Target | CDK8 kinase activity | CDK8 mRNA | Inhibition is rapid and reversible. Knockdown is slower and longer-lasting. |
| Effect on CDK8 Protein | No change in total protein level | Significant reduction in protein level | Western blot is essential to confirm knockdown efficiency. |
| Effect on Substrate Phosphorylation | Rapid and potent reduction (e.g., p-STAT1 S727)[9] | Reduction is dependent on CDK8 protein depletion | Phospho-specific antibodies are critical for validation. |
| Effect on Gene Expression | Rapid changes in transcription of CDK8-dependent genes[1][5][10] | Transcriptional changes occur after protein levels decrease | RNA-seq or RT-qPCR can quantify changes in target gene expression. |
| Cellular Phenotype | Phenotypes like G0/G1 cell cycle arrest are observed[9] | Similar phenotypes, such as reduced proliferation and G0/G1 arrest, are induced[11][12][13] | Concordance in phenotype strongly supports on-target activity. |
| Potential for Off-Targets | Possible kinase off-targets | Potential for off-target mRNA knockdown | Use of multiple, structurally distinct inhibitors and multiple siRNA sequences can mitigate off-target concerns. |
Experimental Protocols
Protocol 1: CDK8 siRNA Knockdown and Validation
This protocol outlines the transient knockdown of CDK8 in a human cell line (e.g., HCT116 colon cancer cells) using lipofection.
Materials:
-
CDK8 siRNA pool (and individual siRNAs for validation)[14]
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
6-well tissue culture plates
-
Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green Master Mix)
-
Reagents for Western blotting (e.g., RIPA buffer, protease/phosphatase inhibitors, primary antibodies for CDK8 and a loading control like GAPDH or β-actin, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For HCT116, ~2.5 x 10^5 cells per well is a typical starting point.
-
siRNA Preparation:
-
On the day of transfection, dilute 25 pmol of CDK8 siRNA or non-targeting control siRNA into 125 µL of Opti-MEM™ medium in a microfuge tube. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Cell Transfection: Add the 250 µL of siRNA-lipid complex dropwise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time should be determined empirically for the cell line and target.
-
Harvesting for Analysis:
-
For RT-qPCR: After 48 hours, wash cells with PBS and lyse directly in the well with 1 mL of TRIzol reagent. Extract RNA according to the manufacturer's protocol.
-
For Western Blot: After 72 hours, wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Validation:
-
RT-qPCR: Synthesize cDNA from 1 µg of RNA. Perform qPCR using primers specific for CDK8 and a housekeeping gene (e.g., GAPDH). Calculate the relative reduction in CDK8 mRNA in the siRNA-treated sample compared to the non-targeting control.
-
Western Blot: Determine the protein concentration of the lysates. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against CDK8 and the loading control. A successful knockdown will show a significant decrease in the CDK8 protein band.[11][15]
-
Protocol 2: Treatment with this compound and Analysis of On-Target Effects
This protocol describes treating cells with a CDK8 inhibitor to assess its impact on a known downstream signaling event, the phosphorylation of STAT1.
Materials:
-
This compound or other selective CDK8 inhibitor (e.g., BI-1347)[9]
-
DMSO (vehicle control)
-
Cell line known to have active STAT signaling (e.g., SK-N-AS neuroblastoma cells)[9]
-
Complete cell culture medium
-
Reagents for Western blotting, including a phospho-specific antibody for STAT1 (Ser727) and a total STAT1 antibody.
-
Reagents for cell viability/proliferation assays (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in appropriate plates (e.g., 6-well for Western blot, 96-well for viability) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the inhibitor to the desired final concentrations in complete culture medium. A typical dose-response range might be 10 nM to 10 µM. Also, prepare a vehicle control sample containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
-
Incubation: The incubation time will depend on the endpoint.
-
For signaling (p-STAT1): A short incubation of 2-6 hours is often sufficient to see changes in phosphorylation.
-
For proliferation/viability: A longer incubation of 48-72 hours is typically required.
-
-
Analysis:
-
Western Blot for p-STAT1: After the short-term incubation, harvest cell lysates as described in Protocol 1. Perform Western blotting and probe membranes with antibodies for p-STAT1 (S727), total STAT1, and a loading control. A potent on-target inhibitor will reduce the p-STAT1 signal without affecting the total STAT1 level.[9]
-
Cell Proliferation Assay: After the long-term incubation, perform a viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This will determine the effect of CDK8 inhibition on cell growth.[9]
-
-
Data Interpretation: Compare the results from the inhibitor-treated cells to the vehicle-treated cells. A dose-dependent decrease in p-STAT1 and cell proliferation would indicate effective on-target inhibition by this compound.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug discovery and chemical biology. While this compound provides a means for acute, reversible inhibition of kinase function, CDK8 siRNA offers a genetic approach to deplete the protein, providing orthogonal evidence. The observation of congruent effects on downstream signaling pathways (e.g., reduced STAT1 phosphorylation), target gene expression, and cellular phenotypes (e.g., decreased proliferation) from both methodologies provides strong evidence that the biological activity of this compound is mediated through its intended target, CDK8. This rigorous, multi-faceted validation approach is the gold standard for ensuring confidence in experimental results and their interpretation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
Validating Cdk8-IN-9 Efficacy: A Comparative Guide to CRISPR-Cas9 Knockout of CDK8
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the phenotype of the CDK8 inhibitor, Cdk8-IN-9, through genetic ablation of its target, Cyclin-Dependent Kinase 8 (CDK8), using CRISPR-Cas9 technology.
This guide provides a comparative analysis of chemical inhibition versus genetic knockout of CDK8, supported by experimental data and detailed protocols. The objective is to offer a clear framework for validating the on-target effects of this compound and distinguishing them from potential off-target activities.
Introduction to CDK8 and this compound
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2][3] This complex plays a crucial role in integrating and transducing signals from transcription factors to the RNA polymerase II machinery, thereby controlling gene expression.[4][5] Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][5]
This compound is a chemical probe that acts as a potent and selective inhibitor of CDK8 and CDK19.[1] By occupying the ATP-binding pocket of these kinases, it blocks their catalytic activity and the subsequent phosphorylation of their substrates. Understanding the cellular consequences of this compound treatment is paramount for its development as a potential therapeutic agent. A critical step in this process is to confirm that the observed phenotype is a direct result of CDK8 inhibition. The gold-standard method for this validation is to compare the effects of the chemical inhibitor with the genetic knockout of the target protein using CRISPR-Cas9.
Comparison of this compound Treatment and CDK8 Knockout Phenotypes
To ascertain that the cellular phenotype induced by this compound is a direct consequence of CDK8 inhibition, a head-to-head comparison with a CDK8 knockout (KO) cell line is essential. The following tables summarize key phenotypic readouts that are typically assessed. The data presented here is a synthesis of expected outcomes based on published studies on CDK8/19 inhibitors and knockouts.
Table 1: Comparative Analysis of Gene Expression Changes
| Gene Set | This compound Treatment | CRISPR-Cas9 CDK8 Knockout | Rationale |
| Serum Response Genes (e.g., FOS, JUN) | Downregulation | Downregulation | CDK8 positively regulates the serum response network.[4] |
| Wnt/β-catenin Target Genes (e.g., MYC, CCND1) | Downregulation | Downregulation | CDK8 is a coactivator of β-catenin-driven transcription.[2][4] |
| p53 Target Genes (e.g., CDKN1A) | Upregulation | Upregulation | CDK8 can act as a negative regulator of p53. |
| Interferon-gamma (IFNγ) responsive genes | Downregulation | Downregulation | CDK8 kinase activity is involved in IFNγ-induced transcription.[6] |
Table 2: Cellular Phenotype Comparison
| Phenotypic Assay | This compound Treatment | CRISPR-Cas9 CDK8 Knockout | Rationale |
| Cell Proliferation | Decrease | Decrease | CDK8 is implicated in the proliferation of certain cancer cells.[4] |
| Cell Cycle Progression | G1/S transition effects | G1/S transition effects | CDK8/19 inhibition can modulate the expression of cell cycle regulators.[7] |
| Apoptosis | Induction | Induction | Inhibition of CDK8 can lead to apoptosis in sensitive cell lines. |
| Colony Formation | Reduction | Reduction | Long-term inhibition of proliferation capacity. |
Note: The magnitude of the observed effects in a single CDK8 knockout may be less pronounced than with a CDK8/19 inhibitor due to functional redundancy with CDK19.[1][6][8] Therefore, a double knockout of CDK8 and CDK19 is often required to fully recapitulate the phenotype of a dual CDK8/19 inhibitor.[1][9][10][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to compare the phenotypes of this compound treatment and CRISPR-Cas9 mediated CDK8 knockout.
CRISPR-Cas9 Mediated Knockout of CDK8
This protocol outlines the steps for generating a stable CDK8 knockout cell line.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors: pLentiCRISPRv2 (encoding Cas9 and a single guide RNA)
-
CDK8-targeting sgRNA sequences (e.g., 5'-CACCGTCATCGTCCGCCGTGACGCG-3')
-
Non-targeting control sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Complete growth medium (DMEM + 10% FBS)
Procedure:
-
sgRNA Cloning: Anneal and clone the CDK8-targeting and non-targeting sgRNA sequences into the pLentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the pLentiCRISPRv2 construct (containing either CDK8-targeting or non-targeting sgRNA) and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the lentiviral supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate the target cells and transduce with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the growth medium at a pre-determined optimal concentration.
-
Validation of Knockout:
-
Western Blot: Lyse the puromycin-resistant cells and perform a Western blot using an anti-CDK8 antibody to confirm the absence of the CDK8 protein.
-
Sanger Sequencing: Isolate genomic DNA, PCR amplify the sgRNA target region, and perform Sanger sequencing to confirm the presence of indels.
-
Cell Viability Assay
This protocol measures the effect of this compound and CDK8 knockout on cell viability.
Materials:
-
Wild-type, CDK8 KO, and non-targeting control cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed wild-type, CDK8 KO, and control cells into 96-well plates at an appropriate density.
-
Treatment: The following day, treat the wild-type and control cells with a dose-response of this compound or DMSO. The CDK8 KO cells will serve as the genetic control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated wild-type cells and plot the dose-response curve for this compound. Compare the viability of the CDK8 KO cells to the inhibitor-treated cells.
Gene Expression Analysis by qRT-PCR
This protocol quantifies the changes in the expression of CDK8 target genes.
Materials:
-
Wild-type and CDK8 KO cells
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., FOS, JUN, MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and Lysis: Treat wild-type cells with this compound or DMSO for 24 hours. Lyse the treated wild-type cells and untreated CDK8 KO cells for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA according to the manufacturers' protocols.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the appropriate control (DMSO-treated wild-type or non-targeting control cells).
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1. Simplified CDK8 signaling pathway and points of intervention.
Figure 2. Experimental workflow for comparing this compound and CDK8 KO.
Figure 3. Logical framework for validating the on-target effects of this compound.
Conclusion
The concordance between the phenotypes induced by this compound and CRISPR-Cas9 mediated knockout of CDK8 provides strong evidence for the on-target activity of the inhibitor. This comparative approach is indispensable for the rigorous validation of chemical probes and drug candidates. By following the protocols and framework outlined in this guide, researchers can confidently ascertain the mechanism of action of CDK8 inhibitors and advance their development for therapeutic applications. It is important to consider the functional redundancy of CDK8 and CDK19, and for a complete picture, a double knockout may be necessary to fully mimic the effects of dual inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-9 vs. Pan-CDK Inhibitors: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective CDK8/19 inhibitor, Cdk8-IN-9, and broad-spectrum pan-CDK inhibitors in the context of cancer cell line research. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions when selecting a CDK inhibitor for their studies.
Introduction: Targeting Cyclin-Dependent Kinases in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1] Historically, the initial approach to targeting CDKs involved the development of pan-CDK inhibitors, which target a wide range of CDK family members. While showing some efficacy, these first-generation inhibitors often suffered from high toxicity due to their lack of selectivity.[2] This led to the development of more selective inhibitors, such as those targeting specific CDKs like CDK4/6, and the transcriptional kinase CDK8.
This compound is a potent and selective inhibitor of CDK8 and its close homolog CDK19. These kinases are components of the Mediator complex, a key regulator of transcription.[3] By inhibiting CDK8/19, this compound modulates the expression of a specific subset of genes, including those involved in oncogenic signaling pathways.
Pan-CDK inhibitors , such as Flavopiridol and Dinaciclib, exhibit a broader target profile, inhibiting multiple CDKs involved in both cell cycle progression (e.g., CDK1, CDK2, CDK4, CDK6) and transcription (e.g., CDK7, CDK9).[4] This broad activity can lead to potent anti-proliferative effects but also carries the risk of increased off-target effects and toxicity.[2]
Mechanism of Action and Target Specificity
The fundamental difference between this compound and pan-CDK inhibitors lies in their target selectivity, which dictates their mechanism of action and cellular effects.
This compound:
-
Primary Targets: CDK8, CDK19[3]
-
Mechanism: this compound selectively binds to the ATP-binding pocket of CDK8 and CDK19, inhibiting their kinase activity. As part of the Mediator complex, CDK8/19 regulates the phosphorylation of transcription factors and RNA Polymerase II, thereby controlling the expression of specific genes.[5] Inhibition by this compound leads to alterations in these transcriptional programs, affecting pathways such as Wnt/β-catenin, TGF-β, and STAT signaling.[6]
Pan-CDK Inhibitors (e.g., Flavopiridol, Dinaciclib):
-
Primary Targets: Multiple CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9.[4]
-
Mechanism: These inhibitors bind to the ATP-binding pocket of a wide range of CDKs. By inhibiting cell cycle CDKs (1, 2, 4, 6), they induce cell cycle arrest at various checkpoints, primarily G1/S and G2/M.[7] By inhibiting transcriptional CDKs (7, 9), they globally suppress transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and subsequent apoptosis.[8]
Comparative Performance in Cancer Cell Lines: A Data-Driven Overview
The differential target profiles of this compound and pan-CDK inhibitors translate to distinct effects on cancer cell viability, proliferation, and apoptosis. The following tables summarize available quantitative data for these inhibitors across various cancer cell lines. Note: Direct head-to-head comparisons in the same study are limited; therefore, data is compiled from various sources and should be interpreted with caution.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (as part of a class of selective CDK8/19 inhibitors) | OCI-AML3 | Acute Myeloid Leukemia | ~2700 - 10000 | [9] |
| MOLM-13 | Acute Myeloid Leukemia | < 4100 | [9] | |
| MV4-11 | Acute Myeloid Leukemia | < 4100 | [9] | |
| Flavopiridol | Various | Broad Spectrum | 20 - 100 (for various CDKs) | [10] |
| Ovarian Cancer (A2780) | Ovarian Cancer | Induces apoptosis | [11] | |
| Dinaciclib | Various | Broad Spectrum | 1 - 4 (for CDK1, 2, 5, 9) | [12] |
| Triple Negative Breast Cancer | Breast Cancer | Median IC50 of 11 | [12] | |
| Roscovitine | Various | Broad Spectrum | 160 - 700 (for various CDKs) | [13] |
Table 1: Comparative IC50 Values of this compound and Pan-CDK Inhibitors in Cancer Cell Lines.
| Inhibitor Class | Effect on Cell Cycle | Effect on Apoptosis | Key Differentiator |
| This compound | Indirect effects through transcriptional regulation of cell cycle genes. | Can induce apoptosis, often linked to downregulation of specific survival genes. | High selectivity for CDK8/19, leading to a more targeted transcriptional reprogramming. |
| Pan-CDK Inhibitors | Potent cell cycle arrest at G1/S and G2/M phases due to inhibition of core cell cycle CDKs.[14] | Strong induction of apoptosis, often through broad transcriptional suppression and downregulation of anti-apoptotic proteins.[15] | Broad inhibition of multiple CDKs, resulting in a dual impact on cell cycle progression and transcription. |
Table 2: Summary of Cellular Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treatment: Treat cells with a range of concentrations of the CDK inhibitor (e.g., this compound or a pan-CDK inhibitor) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the CDK inhibitor and a vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry analysis of the PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.[2]
-
Washing: Wash the fixed cells twice with PBS.[2]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for at least 15-30 minutes at room temperature.[20]
-
PI Staining: Add PI staining solution to the cells.[20]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be determined.[10]
Visualizing the Pathways: this compound vs. Pan-CDK Inhibitors
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and pan-CDK inhibitors.
Caption: this compound inhibits CDK8/19 within the Mediator complex, altering transcription.
Caption: Pan-CDK inhibitors block multiple CDKs, halting the cell cycle at various phases.
Conclusion and Future Perspectives
The choice between a selective CDK8/19 inhibitor like this compound and a pan-CDK inhibitor is highly dependent on the specific research question and the cancer model being investigated.
This compound offers a tool for dissecting the specific roles of transcriptional regulation by CDK8 and CDK19 in cancer. Its high selectivity may translate to a more favorable toxicity profile in vivo, making it a valuable candidate for targeted therapy development in cancers driven by specific transcriptional addictions.
Pan-CDK inhibitors provide a potent, multi-pronged attack on cancer cells by simultaneously arresting the cell cycle and inducing widespread transcriptional shutdown. While their lack of selectivity has been a historical challenge, newer generation pan-CDK inhibitors with improved pharmacological properties and combination therapy strategies are renewing interest in their clinical potential.
Future research should focus on direct, systematic comparisons of these inhibitor classes in a wide range of cancer cell lines and in vivo models. Such studies will be crucial for identifying predictive biomarkers of response and for developing rational combination therapies that maximize efficacy while minimizing toxicity. The continued exploration of both selective and broad-spectrum CDK inhibitors will undoubtedly advance our understanding of cancer biology and lead to the development of more effective anti-cancer treatments.
References
- 1. scispace.com [scispace.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer [ijdrug.com]
- 5. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oncotarget.com [oncotarget.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
Genetic Validation of CDK8 as a Therapeutic Target in Specific Cancers: A Comparative Guide
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in oncology due to its role as a transcriptional regulator in various cancer-driving pathways.[1][2] As a component of the Mediator complex, CDK8 can act as both an activator and a repressor of gene expression, influencing pathways such as Wnt/β-catenin, TGF-β, and STAT signaling.[3][4] This guide provides a comparative overview of the genetic validation of CDK8 as a therapeutic target in specific cancers, supported by experimental data and detailed methodologies.
CDK8's Role in Cancer Signaling Pathways
CDK8, along with its paralog CDK19, is a key component of the Mediator kinase module.[5] This module regulates the activity of RNA polymerase II, thereby controlling the transcription of a wide array of genes involved in cell proliferation, differentiation, and survival.[4][6] Dysregulation of CDK8 activity has been implicated in the progression of several cancers, including colorectal, breast, and prostate cancer, as well as neuroblastoma and certain hematological malignancies.
Below is a diagram illustrating the central role of CDK8 in various cancer-related signaling pathways.
Caption: CDK8's role in key oncogenic signaling pathways.
Genetic Validation in Specific Cancers
Genetic validation techniques such as CRISPR-Cas9 screens and shRNA-mediated knockdown have been instrumental in confirming the role of CDK8 in cancer cell proliferation and survival.
Colorectal Cancer (CRC)
In colorectal cancer, CDK8 is identified as an oncogene that is frequently amplified.[7] It plays a crucial role in the aberrant activation of the Wnt/β-catenin signaling pathway, which is a hallmark of CRC.[7][8]
| Cell Line | Genetic Intervention | Readout | Result | Reference |
| DLD1, HCT116 | shRNA knockdown of CDK8 | Cell Proliferation | Inhibition of proliferation | [7] |
| SW480 | CDK8/19 inhibitor T-474 | Wnt/β-catenin activity | Reduction in activity | [9] |
| CRC cell lines | CDK8 knockdown | Cell Proliferation | Reduced cell proliferation | [3] |
Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, CDK8 and its paralog CDK19 have been shown to mediate estrogen-dependent transcription.[5] Inhibition of CDK8/19 suppresses the growth of ER+ breast cancer cells.[5] Interestingly, there is a strong negative correlation between the expression of ESR1 (ERα) and CDK8.[5]
| Cell Line | Genetic Intervention / Inhibitor | Readout | Result | Reference |
| ER+ breast cancer cells | CDK8/19 inhibitors Senexin A & B | ER-mediated transcription | Inhibition of transcription | [5] |
| ER+ breast cancer xenografts | Senexin B with fulvestrant | Tumor Growth | Further suppression of growth compared to fulvestrant alone | [5] |
Neuroblastoma
A genome-scale CRISPR-Cas9 screen identified that the loss of CDK8 or CCNC (Cyclin C) sensitizes RAS-mutant neuroblastoma cells to MEK inhibitors.[10] This suggests a combination therapy approach for this hard-to-treat cancer.
| Cell Line | Genetic Intervention / Inhibitor | Readout | Result | Reference |
| RAS-mutant neuroblastoma | CRISPR-Cas9 knockout of CDK8/CCNC | Sensitivity to MEK inhibitors | Increased sensitivity | [10] |
| RAS-mutant neuroblastoma | CDK8 inhibitor BI-1347 + MEK inhibitor trametinib | ERK phosphorylation | Reduced phosphorylation levels | [2] |
Prostate Cancer
Studies have shown that inhibiting both CDK8 and CDK19 is necessary to suppress the proliferation of certain prostate cancer cells.[9]
| Cell Line | Inhibitor | Readout | Result | Reference |
| VCaP | CDK8/19 inhibitors T-474, T-418 | Cell Proliferation | Suppression of proliferation | [9] |
| VCaP | CDK8/19 inhibitors | Cell Cycle | Decrease in G1 phase, increase in S phase population | [9] |
Comparison with Alternative Therapies
While CDK8 inhibitors show promise, their efficacy is often evaluated in combination with existing therapies.
| Cancer Type | CDK8 Inhibitor | Combination Therapy | Rationale / Outcome | Reference |
| Neuroblastoma (RAS-mutant) | Small molecule CDK8 inhibitors | MEK inhibitors | CDK8 loss prevents compensatory upregulation of pro-growth genes induced by MEK inhibition, leading to enhanced therapeutic response. | [10] |
| Breast Cancer (ER+) | Senexin B | Fulvestrant | Potentiates the growth-inhibitory effect of fulvestrant in vitro and in vivo. | [5] |
| Solid Tumors | BI-1347 (CDK8/19 inhibitor) | Anti-PD-1 antibodies | Enhances NK cell function to inhibit tumor growth. | [2] |
Experimental Protocols
CRISPR-Cas9 Genome-Wide Screening
This technique is used to identify genes that are essential for cancer cell survival or that modulate the response to a drug.
Caption: Workflow for a pooled CRISPR-Cas9 screen.
Methodology:
-
Library Preparation: A pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes is packaged into lentiviral particles.[11][12]
-
Cell Transduction: Target cancer cells stably expressing the Cas9 nuclease are transduced with the lentiviral sgRNA library.[11][12]
-
Screening: The transduced cells are split into a control group and a treatment group (e.g., with a CDK8 inhibitor). The cells are cultured for a period that allows for gene knockout and phenotypic effects to manifest, typically around 14 population doublings.[11]
-
Analysis: Genomic DNA is extracted from the initial and final cell populations. The sgRNA sequences are amplified by PCR and quantified using next-generation sequencing.[11][13] By comparing the abundance of each sgRNA in the final versus initial populations, and between treated and control groups, genes that are essential for survival or that modify drug sensitivity can be identified.[12]
shRNA-Mediated Gene Knockdown
Short hairpin RNA (shRNA) is used to achieve stable, long-term silencing of a target gene.
Caption: Workflow for shRNA-mediated gene knockdown.
Methodology:
-
Construct Design: Design and clone shRNA sequences targeting the gene of interest (e.g., CDK8) into a suitable expression vector, often a lentiviral vector.[14][15]
-
Delivery and Selection: Produce lentiviral particles and transduce them into the target cancer cell line. Select for cells that have stably integrated the shRNA construct using an antibiotic resistance marker.[14][16]
-
Validation: Confirm the knockdown of the target gene at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting).[14][16]
-
Phenotypic Analysis: Perform functional assays to assess the effect of gene knockdown on cancer cell phenotype, such as proliferation, migration, and cell cycle progression.[3]
Conclusion
The genetic validation of CDK8 as a therapeutic target is well-established in a range of cancers, particularly those driven by transcriptional dysregulation. Techniques like CRISPR and shRNA screens have been pivotal in identifying its role in cancer cell proliferation and its potential as a target for combination therapies. While CDK8 inhibitors have shown promise in preclinical models, ongoing clinical trials will be crucial in determining their therapeutic window and efficacy in patients.[4][17] The development of highly selective CDK8/19 inhibitors continues to be an active area of research, with the potential to offer novel treatment strategies for various malignancies.[8]
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 14. shRNA knock-down and rescue experiment [bio-protocol.org]
- 15. go.technologynetworks.com [go.technologynetworks.com]
- 16. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Comparative Guide to Transcriptional Regulation: Chemical Inhibition vs. Genetic Deletion of CDK8
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of targeting Cyclin-Dependent Kinase 8 (CDK8) is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of the transcriptional profiles resulting from chemical inhibition and genetic deletion of CDK8, offering insights into the nuances of these two widely used research methodologies.
Important Note on Cdk8-IN-9: A direct comparison of the transcriptional profile of the specific inhibitor This compound with genetic CDK8 deletion is not available in the current peer-reviewed literature. Therefore, this guide will utilize data from studies on other potent and selective CDK8 inhibitors, such as Senexin B and BI-1347 , as surrogates to compare with the effects of genetic CDK8 deletion. This approach allows for a robust comparative analysis based on available high-quality transcriptomic data.
Introduction to CDK8 and its Role in Transcription
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial multi-protein assembly that links transcription factors to the RNA polymerase II (Pol II) machinery, thereby regulating gene expression.[1][2] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can dynamically associate with the core Mediator complex.[1] CDK8 has been implicated in a variety of cellular processes and diseases, including cancer, through its ability to phosphorylate transcription factors and components of the transcriptional machinery.[3][4]
Comparing Transcriptional Profiles: Chemical Inhibition vs. Genetic Deletion
Both chemical inhibition and genetic deletion are powerful tools to probe the function of CDK8. However, they can yield distinct biological outcomes due to differences in the onset of action, potential for off-target effects, and the role of the CDK8 protein scaffold itself.
Summary of Transcriptional Changes
The following tables summarize the quantitative data on differentially expressed genes (DEGs) observed in different experimental systems upon genetic deletion of CDK8 or treatment with a CDK8 inhibitor.
Table 1: Transcriptional Changes Following Genetic CDK8 Deletion
| Cell/Tissue Type | Method of Deletion | Number of Downregulated Genes | Number of Upregulated Genes | Key Affected Pathways | Reference |
| Mouse Intestinal Organoids | CRISPR/Cas9 (inducible) | 844 | 545 | Intestinal lineage differentiation | [5] |
| Mouse Intestinal Organoids (CDK8/19 double KO) | CRISPR/Cas9 (inducible) | 1,449 | 2,263 | Intestinal secretory lineage, Wnt signaling | [6] |
| RAS-mutant Neuroblastoma (SK-N-AS cells) | CRISPR/Cas9 | Not specified | Not specified | Cell cycle, elongation, RAS/MAPK signaling | [7] |
| Mouse Testis (CDK8/19 double KO) | Cre-Lox (inducible) | Not specified | Not specified | Steroidogenesis, Spermatogenesis, Apoptosis | [8][9] |
Table 2: Transcriptional Changes Following Chemical Inhibition of CDK8/19
| Inhibitor | Cell/Tissue Type | Treatment Conditions | Number of Downregulated Genes | Number of Upregulated Genes | Key Affected Pathways | Reference |
| Senexin B | HER2+ Breast Cancer (HCC1954 cells) | 24 hours | 32 | 61 | Resistance pathways to HER2-targeting drugs | [10] |
| Senexin B | Intestinal Organoids | 16 hours | Not specified | Not specified | CFTR pathway, Mucus production | [3] |
| Senexin B | Prostate Cancer (LNCaP cells) | 24 hours | Not specified (potentiated androgen effects) | Not specified (counteracted androgen effects) | Androgen-regulated signaling | [11] |
| BI-1347 | HEK293 cells | 72 hours | Not specified | Not specified | Signal-induced transcription | [12] |
Key Observations from the Data:
-
Redundancy with CDK19: Genetic studies often reveal a broader transcriptional impact when both CDK8 and its paralog, CDK19, are deleted, highlighting their functional redundancy.[3][6] Many CDK8 inhibitors, including Senexin B and BI-1347, are dual inhibitors of CDK8 and CDK19.[1][10]
-
Context-Dependent Effects: The transcriptional consequences of CDK8 perturbation are highly dependent on the cellular context and the specific signaling pathways active in that cell type. For instance, in intestinal organoids, CDK8/19 deletion profoundly affects differentiation pathways[5][6], while in neuroblastoma cells, it antagonizes the transcriptional adaptation to MEK inhibitors.[7]
-
Kinase-Dependent vs. Independent Functions: Genetic deletion removes the entire protein, abrogating both its kinase activity and any scaffolding functions. In contrast, chemical inhibitors primarily target the kinase activity. Some studies suggest that CDK8/19 may have kinase-independent roles, such as stabilizing their binding partner, Cyclin C.[8][13] This distinction can lead to phenotypic differences between genetic knockout and chemical inhibition.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for genetic CDK8 deletion and chemical inhibition studies.
Genetic Deletion of CDK8 via CRISPR/Cas9 (Neuroblastoma Model)
-
Cell Culture: SK-N-AS human neuroblastoma cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
sgRNA Design and Lentiviral Production: Single guide RNAs (sgRNAs) targeting an early exon of the CDK8 gene are designed and cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance cassette. Lentivirus is produced in HEK293T cells by co-transfection of the sgRNA vector with packaging plasmids.
-
Transduction and Selection: SK-N-AS cells are transduced with the lentivirus. After 48 hours, the cells are selected with puromycin (1-2 µg/mL) for 3-5 days to enrich for cells with successful integration of the CRISPR-Cas9 machinery.
-
Verification of Knockout: CDK8 protein depletion is confirmed by Western blotting using a CDK8-specific antibody.
-
RNA Sequencing: RNA is harvested from CDK8 knockout and control (e.g., targeting LacZ) cell populations. RNA quality is assessed, and libraries are prepared for next-generation sequencing.
-
Data Analysis: Sequencing reads are aligned to the human genome, and differential gene expression analysis is performed to identify genes with statistically significant changes in expression between CDK8 knockout and control cells.
(Protocol synthesized from information in[7])
Chemical Inhibition of CDK8 (Prostate Cancer Model)
-
Cell Culture: LNCaP human prostate cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS. For experiments involving androgen stimulation, cells are cultured in charcoal-stripped serum (CSS) to deplete endogenous androgens.
-
Inhibitor Preparation: A stock solution of a CDK8/19 inhibitor, such as Senexin B, is prepared in DMSO.
-
Treatment: Cells are seeded and allowed to adhere. The medium is then replaced with fresh medium containing the desired concentration of the CDK8/19 inhibitor or DMSO as a vehicle control. For androgen stimulation experiments, the synthetic androgen R1881 is added.
-
Duration of Treatment: Cells are incubated with the inhibitor for a specified period (e.g., 24 or 72 hours).
-
RNA Extraction and Sequencing: Total RNA is isolated from the treated cells, and its quality and quantity are determined. RNA-seq libraries are prepared and sequenced.
-
Bioinformatic Analysis: The resulting sequencing data is analyzed to identify differentially expressed genes between inhibitor-treated and vehicle-treated cells, both in the presence and absence of androgen stimulation.
(Protocol synthesized from information in[11])
Visualizing the Impact of CDK8 Perturbation
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Experimental Workflow for Comparing Chemical vs. Genetic Perturbation
Caption: Workflow for comparing transcriptional profiles of chemical inhibition and genetic deletion of CDK8.
CDK8 in the Wnt/β-catenin Signaling Pathway
Caption: Simplified diagram of CDK8's role as a coactivator in the Wnt/β-catenin signaling pathway.
Conclusion
The comparison of transcriptional profiles from chemical inhibition and genetic deletion of CDK8 reveals both overlapping and distinct effects. While both approaches confirm the critical role of CDK8 in regulating specific transcriptional programs, they also highlight important considerations for experimental design and data interpretation. The choice between these methods should be guided by the specific research question, with an awareness of the potential for functional redundancy with CDK19 and the possibility of kinase-independent roles for the CDK8 protein. Future studies directly comparing the transcriptomic effects of specific inhibitors like this compound with genetic knockout in the same system will be invaluable for a more complete understanding of CDK8 biology and for the development of precisely targeted therapeutics.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. embopress.org [embopress.org]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Cdk8-IN-9 Specificity: A Comparison of Kinase-Dead CDK8 Mutants and Alternative Methods
For researchers and drug development professionals, establishing the on-target specificity of a kinase inhibitor is a critical step in preclinical validation. This guide provides a comparative overview of methodologies for validating the specificity of Cdk8-IN-9, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The primary focus is on the use of kinase-dead CDK8 mutants, with a comparison to alternative approaches such as broad-panel kinome scanning.
Introduction to CDK8 and its Inhibition
CDK8, along with its close paralog CDK19, is a key component of the Mediator complex, which regulates the transcription of numerous genes.[1] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.[2][3] this compound and other similar inhibitors aim to modulate the kinase activity of CDK8 to achieve therapeutic effects. However, due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a common concern that must be rigorously addressed.
A robust method to confirm that the observed cellular effects of an inhibitor are due to the inhibition of the intended target is the use of a "chemical genetics" approach, employing a kinase-dead mutant of the target protein. This guide will delve into the experimental workflows and data interpretation for this approach, alongside a comparison with other validation techniques.
Validating Specificity with Kinase-Dead CDK8 Mutants
The core principle of this method is to compare the effects of the inhibitor in cells expressing the wild-type (WT) kinase with cells expressing a catalytically inactive, or "kinase-dead," version of the kinase. If the inhibitor's effects are on-target, they should be observed in the WT-expressing cells but be absent or significantly diminished in the kinase-dead mutant-expressing cells. The most commonly used kinase-dead mutation for CDK8 is the substitution of aspartate at position 173 to alanine (D173A). This mutation disrupts the catalytic activity of the kinase without affecting its overall structure or ability to interact with other proteins.
Experimental Workflow
The general workflow for validating inhibitor specificity using a kinase-dead CDK8 mutant involves several key steps, as illustrated in the diagram below.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical but representative data from experiments comparing the effects of a CDK8 inhibitor in cells expressing wild-type CDK8 versus a kinase-dead (D173A) mutant.
Table 1: Effect of CDK8 Inhibitor on Cell Proliferation
| Cell Line | Treatment | Inhibition of Proliferation (%) |
| WT CDK8 | Vehicle | 0 |
| This compound (1 µM) | 65 | |
| Kinase-Dead CDK8 (D173A) | Vehicle | 0 |
| This compound (1 µM) | 5 |
Table 2: Effect of CDK8 Inhibitor on Wnt/β-catenin Pathway Activity (TCF Reporter Assay)
| Cell Line | Treatment | Relative Luciferase Units (RLU) |
| WT CDK8 | Vehicle | 100 |
| This compound (1 µM) | 30 | |
| Kinase-Dead CDK8 (D173A) | Vehicle | 98 |
| This compound (1 µM) | 95 |
Table 3: Effect of CDK8 Inhibitor on STAT1 Phosphorylation (pSTAT1 S727)
| Cell Line | Treatment | pSTAT1 S727 / Total STAT1 Ratio |
| WT CDK8 | Vehicle | 1.0 |
| This compound (1 µM) | 0.2 | |
| Kinase-Dead CDK8 (D173A) | Vehicle | 0.9 |
| This compound (1 µM) | 0.85 |
These tables clearly demonstrate that the inhibitory effects of this compound on proliferation, Wnt pathway signaling, and STAT1 phosphorylation are dependent on the kinase activity of CDK8, thus validating its on-target specificity.
Comparison with Alternative Specificity Validation Methods
While the kinase-dead mutant approach is a powerful tool, other methods are also employed to assess inhibitor specificity. The most common alternative is broad-panel kinase screening.
Table 4: Comparison of Specificity Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Kinase-Dead Mutant | Compares inhibitor effects in cells with WT vs. catalytically inactive target. | - Provides direct evidence of on-target activity in a cellular context. - Distinguishes kinase-dependent from scaffolding functions. | - Time-consuming and labor-intensive to generate and validate cell lines. - Does not identify specific off-targets. |
| Kinome Scanning (e.g., KINOMEscan™) | In vitro binding assay that tests the inhibitor against a large panel of purified kinases. | - Provides a broad overview of potential off-targets. - Quantitative and high-throughput. | - In vitro binding does not always translate to cellular activity. - Can be expensive. - Does not confirm that the observed cellular phenotype is due to inhibition of the primary target. |
| Chemical Pulldown with Mass Spectrometry | Uses a biotinylated version of the inhibitor to pull down interacting proteins from cell lysates. | - Identifies direct binding partners in a cellular context. - Can uncover novel off-targets. | - Synthesis of a functionalized probe can be challenging. - May identify non-specific binders. |
Kinome Scanning Data for a Representative CDK8 Inhibitor
While specific kinome scan data for "this compound" is not publicly available, the following table presents representative data for a highly selective CDK8/19 inhibitor, BI-1347, to illustrate the output of such an assay.[4]
Table 5: Representative Kinome Scan Data for a Selective CDK8/19 Inhibitor (BI-1347)
| Kinase | IC50 (nM) |
| CDK8 | 1.4 |
| CDK19 | <10 |
| CDK1 | >10,000 |
| CDK2 | >10,000 |
| CDK4 | >10,000 |
| CDK6 | >10,000 |
| CDK7 | >10,000 |
| CDK9 | >10,000 |
| ... (over 300 other kinases) | >10,000 |
This data demonstrates high selectivity for CDK8 and its close homolog CDK19, with minimal activity against other kinases.
Signaling Pathways and Experimental Protocols
CDK8-Mediated Signaling Pathways
CDK8 is known to regulate several key signaling pathways, including the Wnt/β-catenin and the IFN-γ/STAT1 pathways. Understanding these pathways is crucial for designing validation experiments.
Detailed Experimental Protocols
1. Generation of Inducible Wild-Type and Kinase-Dead CDK8 Cell Lines
-
Cell Line Generation:
-
Design and validate a gRNA targeting an early exon of the endogenous CDK8 gene.
-
Co-transfect a CDK8 knockout cell line (e.g., HEK293T) with plasmids encoding Cas9 and the validated gRNA.
-
Select single-cell clones and screen for CDK8 knockout by Western blot and Sanger sequencing.
-
-
Vector Construction:
-
Obtain a cDNA clone for human CDK8.
-
Use site-directed mutagenesis to introduce the D173A mutation to create the kinase-dead construct.
-
Clone both the wild-type and D173A CDK8 cDNAs into a doxycycline-inducible expression vector (e.g., pLVX-TetOne-Puro).
-
-
Stable Cell Line Creation:
-
Package the expression vectors into lentiviral particles.
-
Transduce the CDK8 knockout cells with the lentivirus for either wild-type or D173A CDK8.
-
Select for stably transduced cells using puromycin.
-
Validate the inducible expression of wild-type and kinase-dead CDK8 by treating the cells with doxycycline and performing a Western blot for CDK8.
-
2. TCF/LEF Luciferase Reporter Assay
-
Plate the inducible wild-type and kinase-dead CDK8 cell lines in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Induce the expression of wild-type or kinase-dead CDK8 by adding doxycycline to the media.
-
Treat the cells with this compound or vehicle control for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain relative luciferase units (RLU).
3. Western Blot for Phospho-STAT1 (S727)
-
Plate the inducible wild-type and kinase-dead CDK8 cell lines in 6-well plates.
-
Induce the expression of wild-type or kinase-dead CDK8 with doxycycline.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT1 (S727) and total STAT1.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Calculate the ratio of phospho-STAT1 to total STAT1.
Conclusion
The use of kinase-dead CDK8 mutants provides a gold-standard method for validating the on-target cellular activity of inhibitors like this compound. By demonstrating that the inhibitor's effects are contingent on the catalytic activity of CDK8, researchers can confidently attribute the observed phenotypes to on-target inhibition. While this method is resource-intensive, it provides a level of certainty that is difficult to achieve with in vitro methods alone. For a comprehensive validation strategy, it is recommended to combine the kinase-dead mutant approach with broad-panel kinome scanning to both confirm on-target activity and identify potential off-targets that may need to be considered in later stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cdk8-IN-9: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cdk8-IN-9, a kinase inhibitor. While specific institutional and regional regulations must always be followed, this document outlines the core safety and logistical considerations for managing this compound as chemical waste.
Immediate Safety and Handling Protocols
Prior to disposal, proper handling and storage of this compound are critical to minimize risks. Researchers should always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information. In the absence of a specific SDS for this compound, referencing data for similar kinase inhibitors provides a baseline for safe practices.
Key Handling and Storage Recommendations (Based on Analogous Compounds):
| Parameter | Recommendation | Source |
| Storage Temperature | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 2 years, -20°C for up to 1 year. | [1] |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area or with appropriate exhaust ventilation.[2] Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. | [3] |
| In case of a Spill | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[2] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like other potent kinase inhibitors, must be managed as hazardous chemical waste. The following procedure outlines a general workflow for its proper disposal in a laboratory setting.
1. Waste Identification and Classification:
-
All unused or leftover this compound, including pure compound and solutions, must be classified as hazardous chemical waste.
-
Contaminated materials, such as pipette tips, tubes, and gloves, that have come into direct contact with this compound should also be considered hazardous waste.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical properties of the compound and any solvents used.
-
Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Labeling and Documentation:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation. Avoid using abbreviations or chemical formulas.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure area within the laboratory, away from general lab traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste stream as per institutional protocols.
6. Final Disposal:
-
The final disposal will be handled by a licensed hazardous waste disposal company arranged by your institution. Common disposal methods for chemical waste include incineration at high temperatures.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound as hazardous laboratory waste.
Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to all local, regional, and national regulations, as well as their institution's specific waste disposal procedures. Always prioritize safety and consult with your Environmental Health and Safety department for guidance.
References
Essential Safety and Operational Guidance for Handling Cdk8-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent and selective CDK8 inhibitor, Cdk8-IN-9. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles best practices derived from safety protocols for similar kinase inhibitors and hazardous chemical agents. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
This compound is a potent bioactive small molecule designed to inhibit Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2][3] While specific toxicity data for this compound is not publicly available, it should be handled as a potentially hazardous compound. Similar kinase inhibitors can have toxic effects, and exposure may pose risks to health.[4][5] A thorough risk assessment should be conducted before any handling, considering the quantity of the compound, the nature of the experimental procedures, and the potential for aerosol generation or spillage.
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
The long-term toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[4][5][6][7][8] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended) - Laboratory Coat (impermeable) - Safety Goggles with side shields or Face Shield - N95 Respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloving recommended) - Impermeable Laboratory Coat or Gown - Safety Goggles or Face Shield - Work should be conducted in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Laboratory Coat - Safety Glasses - Work should be conducted in a certified biological safety cabinet (BSC). |
| In Vivo Studies | - Nitrile Gloves (double-gloving recommended) - Impermeable Gown - Safety Goggles and Face Shield - N95 Respirator (if aerosol generation is possible) |
Note: All disposable PPE should be discarded as hazardous waste after use. Reusable PPE must be decontaminated according to institutional guidelines.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Biological Safety Cabinet (BSC): All cell culture work involving this compound should be conducted in a Class II BSC to protect both the user and the cell cultures.
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring safety.
| Parameter | Guideline |
| Storage (Solid) | Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[9][10] |
| Storage (Solutions) | Aliquot stock solutions into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[9][11] Stock solutions in DMSO are typically stable for extended periods at -80°C. |
| Solubility | This compound is typically soluble in dimethyl sulfoxide (DMSO).[10][11] Use freshly opened, anhydrous DMSO for optimal solubility.[10][11] |
| Weighing | Use an analytical balance within a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to handle the solid. |
| Solution Preparation | Add solvent to the vial containing the solid compound slowly to avoid splashing. Ensure the compound is fully dissolved before use. Sonication or gentle warming may be required for complete dissolution.[11] |
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial to prevent exposure and contamination.
| Situation | Procedure |
| Minor Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, safety goggles, N95 respirator). 3. Gently cover the spill with absorbent paper towels to avoid raising dust. 4. Wet the paper towels with a suitable solvent (e.g., ethanol) to dampen the solid. 5. Carefully wipe up the spill, working from the outside in. 6. Place all contaminated materials in a sealed bag for hazardous waste disposal. 7. Clean the spill area with soap and water. |
| Minor Spill (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with absorbent material (e.g., spill pads, vermiculite). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent entry to the area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal, highlighting key safety checkpoints.
Caption: A generalized workflow for the safe handling of this compound.
Cdk8 Signaling Pathway Overview
This compound targets the CDK8 kinase, a component of the Mediator complex which regulates transcription. Understanding this pathway is crucial for interpreting experimental results and appreciating the compound's biological impact.
Caption: The role of CDK8 in transcriptional regulation and its inhibition by this compound.
References
- 1. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pogo.ca [pogo.ca]
- 7. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 8. gerpac.eu [gerpac.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
